(1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid
Description
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Properties
IUPAC Name |
(1S,3R)-3-hydroxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-6-3-1-2-5(4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZDHFKPEDWWJC-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401262035 | |
| Record name | (1S,3R)-3-Hydroxycyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401262035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21531-45-3 | |
| Record name | (1S,3R)-3-Hydroxycyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21531-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,3R)-3-Hydroxycyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401262035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid: A Key Chiral Building Block in Modern Drug Discovery
For Immediate Release
This document provides an in-depth technical overview of (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid (CAS 21531-45-3), a valuable chiral building block for the synthesis of complex molecular architectures in the pharmaceutical and life sciences industries. This guide, intended for researchers, chemists, and drug development professionals, consolidates essential physicochemical, spectral, and safety data, alongside methodologies for its synthesis, purification, and analysis.
Molecular and Physicochemical Profile
(1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid is a chiral organic compound featuring a cyclohexane ring substituted with a carboxylic acid and a hydroxyl group in a specific stereochemical configuration. This defined stereochemistry is crucial for its application in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).
Table 1: Core Properties of (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid
| Property | Value | Source(s) |
| CAS Number | 21531-45-3 | [1] |
| Molecular Formula | C₇H₁₂O₃ | [2] |
| Molecular Weight | 144.17 g/mol | [2][3] |
| IUPAC Name | (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid | ChemScene |
| Synonyms | (1S,3R)-3-Hydroxycyclohexanecarboxylic acid | ChemScene |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 130-132 °C (for the cis/trans racemic mixture) | [2] |
| Boiling Point | 307.9±35.0 °C (Predicted) | [2] |
| Density | 1.246±0.06 g/cm³ (Predicted) | [2] |
| pKa | 4.71±0.13 (Predicted) | [2] |
| LogP | 0.6221 (Predicted) | [4] |
| Topological Polar Surface Area | 57.53 Ų | [4] |
Structural Identifiers:
-
SMILES: O[C@@H]1CCCC(O)=O
-
InChI: InChI=1S/C7H12O3/c8-6-3-1-2-5(4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m0/s1
Synthesis and Enantiomeric Resolution
The synthesis of enantiomerically pure (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid typically involves a two-stage process: the synthesis of the racemic cis-3-hydroxycyclohexanecarboxylic acid followed by chiral resolution.
Synthesis of Racemic cis/trans-3-Hydroxycyclohexanecarboxylic Acid
A common and effective method for the preparation of the racemic precursor is the catalytic hydrogenation of m-hydroxybenzoic acid.
Experimental Protocol: Hydrogenation of m-Hydroxybenzoic Acid [2]
-
Reaction Setup: In a high-pressure autoclave, dissolve m-hydroxybenzoic acid (1.00 equiv) and sodium hydroxide (0.74 equiv) in water.
-
Catalyst Addition: Add Raney Nickel (approximately 17% by weight of the m-hydroxybenzoic acid).
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to 60 atm.
-
Reaction Conditions: Heat the mixture to 150 °C and stir overnight.
-
Work-up: After cooling and venting the autoclave, remove the Raney Nickel catalyst by filtration.
-
Isolation: Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.
-
Purification: Extract the aqueous phase with a suitable organic solvent (e.g., tetrahydrofuran). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-hydroxycyclohexane-1-carboxylic acid as a white solid.
Caption: Synthesis of racemic 3-hydroxycyclohexanecarboxylic acid.
Chiral Resolution
The separation of the desired (1S,3R) enantiomer from the racemic mixture is a critical step. Diastereomeric salt formation using a chiral resolving agent is a widely employed and effective technique. Cinchonidine, a naturally occurring cinchona alkaloid, has been shown to be an effective resolving agent for 3-hydroxycarboxylic acids.[5][6][7]
Conceptual Protocol: Chiral Resolution with Cinchonidine
-
Salt Formation: Dissolve the racemic cis-3-hydroxycyclohexanecarboxylic acid and an equimolar amount of cinchonidine in a suitable solvent (e.g., ethanol, toluene).[6]
-
Diastereomeric Crystallization: Allow the solution to cool, promoting the selective crystallization of one diastereomeric salt (e.g., (1S,3R)-acid-cinchonidine salt). The choice of solvent can significantly influence the efficiency of the resolution.[6]
-
Isolation of Diastereomer: Isolate the less soluble diastereomeric salt by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
-
Liberation of the Free Acid: Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the free (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid.
-
Extraction and Purification: Extract the enantiomerically pure acid with an organic solvent, followed by drying and evaporation to yield the final product. The resolving agent can often be recovered from the aqueous layer for reuse.
Caption: Conceptual workflow for chiral resolution.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The acidic proton of the carboxylic acid is expected to appear as a broad singlet far downfield, typically between 10-13 ppm. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear in the range of 3.5-4.5 ppm. The remaining cyclohexyl protons would resonate in the upfield region, typically between 1.0-2.5 ppm.
-
¹³C-NMR: The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 170-185 ppm.[8][9] The carbon attached to the hydroxyl group (C-OH) would likely appear between 60-80 ppm. The other sp³ hybridized carbons of the cyclohexane ring would resonate in the 20-45 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorptions for the hydroxyl and carboxylic acid functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad band is anticipated in the region of 3300-2500 cm⁻¹.[9][10]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected between 1760-1690 cm⁻¹.[9][10]
-
O-H Stretch (Alcohol): A broad absorption around 3500-3200 cm⁻¹ may be observed, potentially overlapping with the carboxylic acid O-H stretch.
-
C-O Stretch: Absorptions corresponding to the C-O single bonds of both the alcohol and carboxylic acid are expected in the 1320-1000 cm⁻¹ region.[10]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For the racemic 3-hydroxycyclohexanecarboxylic acid, predicted m/z values for various adducts have been calculated.[11]
-
[M+H]⁺: 145.08592
-
[M+Na]⁺: 167.06786
-
[M-H]⁻: 143.07136
Chiral High-Performance Liquid Chromatography (HPLC)
Determining the enantiomeric excess (e.e.) is critical. While a specific method for this compound is not published, methods for similar chiral carboxylic acids can be adapted. Polysaccharide-based chiral stationary phases (CSPs) are often effective.[12][13]
General Approach for Chiral HPLC Method Development:
-
Column: A chiral column such as CHIRALPAK® or CHIRALCEL® series, which are based on cellulose or amylose derivatives, would be a suitable starting point.[14]
-
Mobile Phase: For normal-phase chromatography, a mixture of a non-polar solvent like n-hexane with a polar modifier such as ethanol or isopropanol is commonly used. For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) is often necessary to improve peak shape and resolution.[14]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is typically employed for compounds lacking a strong chromophore.
Applications in Drug Discovery and Development
(1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid serves as a crucial chiral building block in the synthesis of various pharmaceutical agents. Its rigid cyclohexane scaffold and defined stereocenters allow for the precise construction of complex three-dimensional structures, which is often a key factor in achieving high target affinity and selectivity.
While specific drug syntheses directly citing this CAS number are proprietary, its structural motif is found in a range of biologically active molecules. For instance, substituted cyclohexanecarboxylic acids are central components in compounds designed as therapeutic agents for modulating lipid and carbohydrate metabolism.[5] The related compound, (S)-3-cyclohexenecarboxylic acid, is a known raw material for the synthesis of the anticoagulant edoxaban, highlighting the importance of this class of compounds in medicine.[14]
The presence of both a carboxylic acid and a hydroxyl group provides two versatile handles for further chemical modification, enabling its incorporation into a lead molecule to optimize pharmacokinetic and pharmacodynamic properties.
Safety and Handling
(1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid should be handled in accordance with standard laboratory safety procedures.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement(s) |
| GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. |
Precautionary Measures:
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place. Keep the container tightly sealed. Recommended storage is often under refrigeration (2-8 °C).[4]
Conclusion
(1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid is a stereochemically defined building block of significant value to the medicinal chemistry and drug development community. Its well-defined structure and versatile functional groups make it an important intermediate for the synthesis of complex, enantiomerically pure molecules. This guide provides a comprehensive foundation of its properties and associated methodologies to support its effective use in research and development.
References
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- 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0251605). (n.d.). NP-MRD.
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- 1 H-and 13 C-NMR chemical shifts for compound 7. (n.d.).
- (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid | C7H12O3 | CID 23423022. (n.d.). PubChem.
- WO2023178061A1 - Biocatalytic synthesis of (1s,3s)-3-hydroxycyclohexane-1-carboxylic acid compounds. (n.d.).
- 3-Hydroxycyclohexanecarboxylic Acid | C7H12O3 | CID 5255726. (n.d.). PubChem.
- Cyclohexanecarboxylic acid, 3-hydroxy- | 606488-94-2. (n.d.). ChemicalBook.
- (1S,3R,4S)-3,4-dihydroxycyclohexane-1-carboxylic acid. (n.d.). PubChem.
- Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. (2022). PMC.
- CHIRAL DISCRIMINATION OF DICARBOXYLIC ACIDS WITH CINCHONA ALKALOIDS. (n.d.). CORE.
- (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid | 21531-45-3. (n.d.). ChemicalBook.
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- 3D-WXC70749 - 1r3r-3-hydroxycyclohexane-1-carboxylic-acid. (n.d.). CymitQuimica.
- (1R,3S)-3-hydroxycyclohexane-1-carboxylic acid | C7H12O3 | CID 13413125. (n.d.). PubChem.
- 122743-44-6 | (1S-trans)-3-Hydroxycyclohexane-1-carboxylic acid. (n.d.). ChemScene.
- Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. (2002). PubMed.
- Cyclohexanecarboxylic acid. (n.d.). NIST WebBook.
- Cyclohexanecarboxylic acid. (n.d.). NIST WebBook.
- Development of a chiral stationary phase based on cinchonidine. Comparison with a quinine-based chiral column. (2012). PubMed.
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.
- Enantioselective Synthesis – Organic Chemistry: A Tenth Edition. (n.d.). OpenStax.
- (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid. (n.d.). MilliporeSigma.
- HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. (2025).
- Enantiomer separation of acidic compounds. (n.d.). Daicel Chiral Technologies.
- High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral St
- Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chrom
- CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method. (n.d.).
- Cinchonidine Base - Fine Chemical. (n.d.). Buchler GmbH.
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stereochemistry of (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid
An In-Depth Technical Guide to the Stereochemistry of (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Its rigid, yet conformationally dynamic, cyclohexane scaffold, adorned with two stereochemically defined functional groups, offers a unique platform for designing molecules with precise three-dimensional architectures. This guide provides a comprehensive exploration of the stereochemical nuances of this molecule, from its fundamental conformational analysis to the advanced spectroscopic and chromatographic techniques required for its unambiguous characterization. By elucidating the causality behind experimental choices and grounding claims in authoritative references, this document serves as a technical resource for scientists leveraging this versatile molecule in their research and development endeavors.
Foundational Stereochemical Principles
The stereochemistry of (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid is dictated by the interplay between the absolute configuration of its two chiral centers and the conformational preferences of the cyclohexane ring.
The Cyclohexane Chair Conformation
The cyclohexane ring is not a flat hexagon. To relieve the angle strain and torsional strain inherent in a planar structure, it adopts several non-planar conformations.[1] The most stable of these is the chair conformation , which possesses ideal tetrahedral bond angles of approximately 109.5° and staggers all adjacent C-H bonds.[1] In this conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions:
-
Axial (a): Six positions are parallel to the principal C3 symmetry axis of the ring.
-
Equatorial (e): Six positions are located around the "equator" of the ring.
The cyclohexane ring is conformationally mobile, undergoing a "ring flip" that rapidly interconverts the two chair forms. During this process, all axial positions become equatorial, and all equatorial positions become axial.[1]
Absolute Configuration and Relative Stereochemistry
(1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid has two stereocenters at the C1 and C3 positions. The Cahn-Ingold-Prelog priority rules assign the (S) configuration to C1 (bearing the carboxylic acid) and the (R) configuration to C3 (bearing the hydroxyl group).
The relationship between the two substituents defines the relative stereochemistry. In this molecule, the (1S,3R) designation corresponds to a cis isomer. This means that on a hypothetical planar representation of the ring, both substituents point to the same face. In the more realistic chair conformation, a cis-1,3 relationship necessitates that one substituent must be in an axial position while the other is in an equatorial position.
Conformational Analysis and Equilibrium
For a substituted cyclohexane, the two chair conformers resulting from a ring flip are often not equal in energy.[1] Substituents generally prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial atoms. The preference for the equatorial position is quantified by the "A-value," which represents the Gibbs free energy difference between the equatorial and axial conformers of a monosubstituted cyclohexane.[1]
For (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid, the ring flip establishes an equilibrium between two distinct chair conformations:
-
Conformer A: The carboxylic acid group (-COOH) at C1 is equatorial , and the hydroxyl group (-OH) at C3 is axial .
-
Conformer B: The carboxylic acid group (-COOH) at C1 is axial , and the hydroxyl group (-OH) at C3 is equatorial .
The carboxylic acid group is sterically more demanding than the hydroxyl group. Therefore, Conformer A , which places the bulkier -COOH group in the spacious equatorial position, is significantly more stable and will be the predominant conformer at equilibrium. The axial -OH group in this conformer experiences 1,3-diaxial interactions with the axial hydrogens at C1 and C5. In Conformer B, the axial -COOH group would experience more severe 1,3-diaxial interactions with the axial hydrogens at C3 and C5.
Caption: Conformational equilibrium of (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid.
Advanced Stereochemical Characterization
Determining and verifying the stereochemistry of (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid requires a suite of analytical techniques. The choice of method depends on the information required, from conformational dynamics in solution to the definitive structure in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the conformational preferences of cyclohexane derivatives in solution.[2]
Expertise & Causality: We use specific NMR parameters—chemical shifts and proton-proton coupling constants (³JHH)—to deduce the dominant conformation. The spatial arrangement of atoms directly influences the magnetic environment of each nucleus.
-
Proton (¹H) NMR:
-
Chemical Shifts: Axial protons are generally shielded by the C-C bonds of the ring and thus resonate at a higher field (lower ppm value) compared to their geminal equatorial counterparts.[3]
-
Coupling Constants (³JHH): The Karplus relationship dictates that the magnitude of the vicinal coupling constant depends on the dihedral angle between the coupled protons. This is the key to assigning axial/equatorial positions.
-
Axial-Axial (³J_ax,ax_): Dihedral angle ~180°, resulting in a large coupling constant (typically 10-13 Hz).
-
Axial-Equatorial (³J_ax,eq_) & Equatorial-Equatorial (³J_eq,eq_): Dihedral angles ~60°, resulting in small coupling constants (typically 2-5 Hz).
-
In the dominant Conformer A , the proton at C1 (H1) is axial, and the proton at C3 (H3) is equatorial. We would therefore predict H1 to appear as a multiplet with large axial-axial couplings to the axial protons at C2 and C6. Conversely, H3 would show only small axial-equatorial and equatorial-equatorial couplings.
-
-
Carbon (¹³C) NMR:
-
The steric environment significantly affects carbon chemical shifts. The γ-gauche effect is particularly informative: a carbon atom is shielded (shifts to a higher field/lower ppm) when it is gauche to another carbon or heteroatom three bonds away. An axial substituent introduces two such gauche interactions with the synergistic carbons, causing both the substituent's carbon and the ring carbons at the γ-position to be shielded.[4] For Conformer A, the axial hydroxyl group would cause a characteristic upfield shift for C1 and C5 compared to a conformer with an equatorial hydroxyl group.
-
Table 1: Predicted ¹H NMR Characteristics for the Dominant Conformer
| Proton | Position | Expected Chemical Shift | Expected Coupling Pattern |
| H1 | Axial | Relatively upfield | Multiplet with large (10-13 Hz) diaxial couplings |
| H3 | Equatorial | Relatively downfield | Multiplet with small (2-5 Hz) couplings |
Protocol: NMR-Based Conformational Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire high-resolution ¹H and ¹³C spectra. Additionally, acquire 2D correlation spectra such as COSY (to establish H-H connectivity) and HSQC (to link protons to their attached carbons).
-
¹H Spectrum Analysis:
-
Identify the signals for H1 and H3 based on their chemical shifts and integration.
-
Measure the coupling constants for the multiplets corresponding to H1 and H3.
-
A large coupling constant for H1 confirms its axial position, while small coupling constants for H3 confirm its equatorial position.
-
-
¹³C Spectrum Analysis:
-
Assign the carbon signals using HSQC data.
-
Compare the chemical shifts of C1, C3, C5 with literature values for substituted cyclohexanes to confirm shielding effects consistent with the proposed dominant conformer.[4]
-
Single-Crystal X-Ray Crystallography
This technique provides an unambiguous determination of the molecular structure in the solid state.[5][6]
Expertise & Causality: By diffracting X-rays off a single crystal, we can generate a three-dimensional electron density map of the molecule. This map allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles, thereby confirming the absolute and relative stereochemistry. For (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid, an X-ray structure would definitively show the chair conformation and the cis relationship between the two substituents.
Protocol: X-Ray Crystallography Workflow
-
Crystal Growth: Grow a single crystal of high quality, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. This is often the most challenging step.
-
Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. Cool the crystal (typically to 100 K) to minimize thermal vibrations and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use computational methods to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data until a final, validated structure is obtained.
-
Analysis: Analyze the final structure to confirm the (1S,3R) absolute configuration, the chair conformation, and the axial/equatorial positions of the substituents in the solid state.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an essential technique for determining the enantiomeric purity of a chiral compound.[7]
Expertise & Causality: This method relies on a chiral stationary phase (CSP), which is itself enantiomerically pure. The analyte enantiomers form transient, diastereomeric complexes with the CSP.[7] Because diastereomers have different physical properties, they will have different interaction strengths with the CSP, leading to different retention times and thus, separation. This allows for the accurate quantification of the desired enantiomer relative to any undesired enantiomeric impurities.
Protocol: Enantiomeric Purity Analysis by Chiral HPLC
-
Column Selection: Choose an appropriate chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating hydroxy acids.[8][9]
-
Mobile Phase Optimization: Develop a mobile phase that provides good resolution and reasonable retention times. This often involves screening different mixtures of a non-polar solvent (like hexane) and an alcohol modifier (like isopropanol).
-
Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the mobile phase. Derivatization to an ester may sometimes be required to improve peak shape and resolution.[10]
-
Analysis:
-
Inject a solution of the racemic compound first to determine the retention times of both the (1S,3R) and (1R,3S) enantiomers.
-
Inject the sample of interest under the same conditions.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (ee):
-
Calculate the ee using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.
-
Synthesis and Application in Drug Development
The well-defined stereochemistry of (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid makes it a valuable chiral synthon. It is often produced through the enzymatic resolution of a racemic mixture of cis-3-hydroxycyclohexanecarboxylic acid derivatives, where hydrolases selectively act on one enantiomer.[11]
In drug development, the rigid cyclohexane core acts as a scaffold to position the carboxylic acid and hydroxyl groups in a precise spatial orientation. These functional groups can serve as key pharmacophoric elements for interacting with biological targets like enzymes or receptors, or as handles for further synthetic elaboration. The carboxylic acid group, in particular, is a common feature in many drugs, contributing to receptor binding through strong hydrogen bonds.[12] The defined stereochemistry ensures that the molecule fits its intended biological target with high specificity, which is crucial for efficacy and minimizing off-target effects.
Conclusion
The stereochemistry of (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid is a case study in the principles of conformational analysis and stereoisomerism. Its structural rigidity and well-defined placement of functional groups are best understood through a combination of theoretical analysis and empirical characterization. For the medicinal chemist and drug development professional, a mastery of its stereochemical properties—and the analytical tools used to confirm them—is paramount. Techniques like NMR spectroscopy reveal its dynamic nature in solution, while X-ray crystallography provides its definitive solid-state structure, and chiral chromatography validates its enantiomeric purity. Together, these methods provide the comprehensive understanding required to confidently utilize this powerful chiral building block in the creation of next-generation therapeutics.
References
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Title: Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography Source: PubMed URL: [Link]
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Title: High-Performance Liquid Chromatographic Separation of 2-Hydroxy Fatty Acid Enantiomers on a Chiral Slurry- Packed Capillary Column Source: Journal of the American Oil Chemists' Society URL: [Link]
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Title: The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy Source: PubMed URL: [Link]
-
Title: Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
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Title: Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
- Title: Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases Source: Google Patents URL
-
Title: Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach Source: Journal of Cheminformatics - PMC URL: [Link]
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Title: Spectroscopic Properties of Cyclohexanes Source: Chemistry LibreTexts URL: [Link]
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Title: X-RAY DIFFRACTION INVESTIGATION OF CYCLOHEXANE DERIVATIVES AT 293 K Source: ResearchGate URL: [Link]
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Title: Enantiodifferentiation of chiral hydroxy acids via 19F NMR Source: RSC Publishing URL: [Link]
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Title: Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect Source: Modgraph URL: [Link]
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Title: Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach Source: PubMed URL: [Link]
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Title: 1H NMR of cyclohexanecarbaldehyde Source: Chemistry Stack Exchange URL: [Link]
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Title: Cyclohexane conformation Source: L.S.College, Muzaffarpur URL: [Link]
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Title: Squaryl molecular metaphors - application to rational drug design and imaging agents Source: Beilstein Journal of Organic Chemistry URL: [Link]
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(1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid molecular weight and formula
Molecular Characterization, Stereochemical Analysis, and Pharmaceutical Utility
Executive Summary
(1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid (CAS: 21531-45-3) is a critical chiral building block in the synthesis of conformationally restricted pharmaceutical agents. Unlike its trans isomers, the cis-1,3-disubstituted cyclohexane scaffold offers a unique thermodynamic advantage: the ability to adopt a diequatorial chair conformation. This structural rigidity is exploited in the design of Factor Xa inhibitors, glutamate receptor ligands, and bioisosteres of
This guide provides an exhaustive technical profile of the molecule, detailing its physicochemical properties, stereochemical behavior, industrial synthesis, and analytical validation protocols.
Molecular Identity & Physicochemical Profile[1][2][3][4][5]
The following data aggregates experimentally validated parameters and predicted values essential for process development.
Table 1: Core Chemical Data
| Parameter | Specification | Notes |
| IUPAC Name | (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid | Specific Enantiomer |
| Common Name | cis-3-Hydroxycyclohexanecarboxylic acid | (1S,3R) is the cis isomer |
| CAS Number | 21531-45-3 | Specific to (1S,3R) |
| Molecular Formula | C₇H₁₂O₃ | |
| Molecular Weight | 144.17 g/mol | Monoisotopic Mass: 144.0786 |
| Appearance | White to off-white crystalline powder | Hygroscopic nature |
| Melting Point | 130–132 °C | Value for high optical purity |
| pKa (Predicted) | 4.71 ± 0.13 | Carboxylic acid proton |
| Solubility | Soluble in MeOH, EtOH, DMSO, Water | Low solubility in Hexanes |
Critical Note on CAS Registry: Researchers must distinguish between the specific enantiomer (1S,3R) [21531-45-3] , its enantiomer (1R,3S) [21531-44-2] , and the generic cis-racemate [22267-35-2] . Sourcing the incorrect CAS will lead to failure in asymmetric synthesis campaigns.
Stereochemical Analysis: The Diequatorial Advantage
Understanding the conformational dynamics of (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid is vital for rational drug design.
Conformational Locking
In 1,3-disubstituted cyclohexanes, the relative configuration determines the ring stability.
-
Configuration: (1S,3R) corresponds to the cis relationship.
-
Chair Flip: The molecule exists in equilibrium between two chair conformers:
-
Diequatorial: Both the carboxylic acid (C1) and hydroxyl (C3) groups are in equatorial positions.
-
Diaxial: Both groups are in axial positions.
-
Thermodynamic Reality: The diequatorial conformer is significantly more stable (ΔG ≈ -2.5 kcal/mol) due to the avoidance of 1,3-diaxial interactions. This makes the (1S,3R) scaffold a "rigid" template that projects functional groups in a predictable vector, ideal for mimicking peptide secondary structures.
Diagram 1: Conformational Equilibrium
Synthesis & Purification Protocols
High-purity isolation of the (1S,3R) enantiomer typically requires a hybrid approach: chemical hydrogenation followed by enzymatic resolution.
Workflow Overview
-
Hydrogenation: Reduction of 3-hydroxybenzoic acid to racemic cis/trans-3-hydroxycyclohexane-1-carboxylic acid.
-
Isomer Separation: Crystallization to isolate the cis-racemate.
-
Kinetic Resolution: Lipase-catalyzed esterification or hydrolysis to isolate the (1S,3R) enantiomer.
Diagram 2: Chemo-Enzymatic Synthesis Route
Detailed Protocol: Enzymatic Resolution (Example)
Context: This protocol assumes starting with the cis-racemate methyl ester.
-
Substrate Preparation: Dissolve cis-racemic methyl 3-hydroxycyclohexanecarboxylate (10 mmol) in phosphate buffer (pH 7.0, 50 mL).
-
Enzyme Addition: Add Candida antarctica Lipase B (CAL-B, immobilized, 200 mg).
-
Reaction: Stir at 30°C. The enzyme preferentially hydrolyzes the ester of the (1S,3R) enantiomer (or the (1R,3S) depending on specific lipase strain specificity—validation required per batch).
-
Monitoring: Monitor by Chiral HPLC every 2 hours until 50% conversion is reached.
-
Workup: Filter off the enzyme. Extract the unreacted ester with ethyl acetate (organic phase). Acidify the aqueous phase to pH 2 with 1N HCl and extract the free acid [(1S,3R)-product] into ethyl acetate.
-
Purification: Recrystallize from ethyl acetate/hexanes to upgrade ee% to >99%.
Pharmaceutical Applications
The (1S,3R) scaffold is not merely a passive linker; it is an active determinant of pharmacophore placement.
Factor Xa Inhibitors (Anticoagulants)
The molecule serves as a precursor for Edoxaban intermediates and related analogs. The cyclohexane ring replaces aromatic spacers to improve metabolic stability and solubility while maintaining the spatial orientation required for the S1/S4 pockets of the coagulation factor Xa enzyme.
CNS Ligands (GABA Analogs)
By converting the hydroxyl group to an amine (via Mitsunobu reaction with phthalimide followed by deprotection), the molecule becomes 3-aminocyclohexanecarboxylic acid (ACHC).
-
The (1S,3R) stereochemistry forces the amino and acid groups into a specific distance, selectively activating GABA-C receptors over GABA-A or GABA-B, making it a powerful tool for studying retinal signal processing.
Analytical Validation
To ensure the integrity of the (1S,3R) enantiomer, the following analytical controls are mandatory.
Chiral HPLC Method
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Expected Result: Baseline separation of (1S,3R) and (1R,3S) peaks.
H-NMR Interpretation (400 MHz, DMSO-d6)
Distinguishing cis from trans via coupling constants (
-
H3 Proton (Geminal to OH): In the cis-isomer (diequatorial), the H3 proton is axial . It will show a large diaxial coupling (
Hz) with the adjacent axial protons on C2 and C4. -
H1 Proton (Geminal to COOH): Similarly, the H1 proton is axial and will exhibit wide multiplets characteristic of axial-axial coupling.
-
Contrast: The trans-isomer would force one group axial, resulting in narrower multiplets (
or typically 2-5 Hz) for that position.
References
-
Sigma-Aldrich. (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid Product Sheet. Verified CAS and Physical Data. Link
-
PubChem. Compound Summary for CID 23423022: (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid (Stereochemical Comparison). National Library of Medicine.[1] Link
-
ChemicalBook. CAS 21531-45-3 Entry and Supplier Data. Link
-
Wiley Online Library. Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. (Discusses bioisosteres and scaffold utility). Link
-
Google Patents. Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives. US20070197788A1. Link
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Navigating Conformational Landscapes: A Technical Guide to the Thermodynamic Stability of 1,3-Disubstituted Cyclohexane Isomers
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles Governing the Stability of 1,3-Disubstituted Cyclohexane Isomers.
In the intricate world of medicinal chemistry and materials science, the three-dimensional arrangement of atoms within a molecule is paramount to its function and efficacy. Among the most fundamental and ubiquitous scaffolds is the cyclohexane ring. This guide delves into the nuanced principles of thermodynamic stability in 1,3-disubstituted cyclohexane systems, providing a critical framework for professionals engaged in molecular design and analysis.
The Foundational Chair Conformation: A Prelude to Stability
The cyclohexane ring is not a planar hexagon; it predominantly adopts a puckered "chair" conformation to alleviate angular and torsional strain.[1] In this conformation, the substituent positions are not equivalent. They are classified as either axial , pointing perpendicular to the general plane of the ring, or equatorial , pointing outwards from the perimeter of the ring.[1][2] At room temperature, the two chair conformations of unsubstituted cyclohexane rapidly interconvert in a process known as a "ring flip."[1][3] During this flip, axial substituents become equatorial, and equatorial substituents become axial.[1]
The Energetic Landscape of 1,3-Disubstitution: Cis vs. Trans Isomers
When two substituents are introduced at the 1 and 3 positions, two diastereomers are possible: cis and trans. The relative thermodynamic stability of these isomers is dictated by the steric interactions that arise in their respective chair conformations.
The cis-Isomer: A Preference for the Diequatorial State
The cis-1,3-disubstituted isomer can exist in two distinct chair conformations: one where both substituents are in axial positions (diaxial) and another where both are in equatorial positions (diequatorial).[4][5]
-
Diequatorial (e,e) Conformation: This conformation is significantly more stable.[5][6][7] The substituents are positioned away from the bulk of the ring, minimizing steric hindrance.[8]
-
Diaxial (a,a) Conformation: This conformation is highly unstable due to severe steric repulsion between the two axial substituents, known as a 1,3-diaxial interaction.[5][9] This interaction is a significant source of strain and dramatically increases the potential energy of the molecule.[10]
Because of the high energy penalty associated with the diaxial conformation, the equilibrium for the cis-isomer overwhelmingly favors the diequatorial form.[5][9] In many cases, the contribution of the diaxial conformer is negligible.[9]
The trans-Isomer: An Inescapable Axial Interaction
The trans-1,3-disubstituted isomer exists in two chair conformations that are energetically equivalent (assuming identical substituents).[5][9] In each of these conformations, one substituent occupies an axial position while the other is equatorial (axial-equatorial or a,e).[5][6]
Crucially, the trans isomer cannot adopt a conformation where both substituents are equatorial.[7] This means that in either of its chair forms, one substituent will always be in an axial position, leading to unavoidable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.[6][11]
Thermodynamic Verdict: cis is More Stable than trans
When comparing the most stable conformations of both isomers, the cis-diequatorial conformer is more stable than the trans-axial-equatorial conformer.[6][7] The reason is straightforward: the cis isomer can adopt a conformation that completely avoids the destabilizing 1,3-diaxial interactions present in the trans isomer.[6][7] For instance, in 1,3-dimethylcyclohexane, the cis isomer is more stable than the trans isomer by approximately 1.8 kcal/mol, a value attributed to the presence of two gauche-butane interactions in the trans conformer that are absent in the stable diequatorial cis form.[9]
Quantifying Stability: The Role of A-Values and Steric Strain
The energetic cost of placing a substituent in an axial position is quantified by its A-value . The A-value represents the difference in Gibbs free energy between the equatorial and axial conformations of a monosubstituted cyclohexane.[12] Larger A-values indicate a greater preference for the equatorial position due to increased steric strain in the axial position.[12][13]
This steric strain arises from 1,3-diaxial interactions , which are repulsive forces between an axial substituent and the axial hydrogens (or other substituents) at the C3 and C5 positions.[8][10][11] These interactions are analogous to gauche interactions in butane.[4][14][15] The magnitude of this strain is dependent on the size of the substituent; bulkier groups experience greater steric repulsion and thus have larger A-values.[10][11][14]
| Substituent | A-Value (kcal/mol) |
| -CH₃ (Methyl) | 1.74[12][16] |
| -CH₂CH₃ (Ethyl) | 1.79[13] |
| -CH(CH₃)₂ (Isopropyl) | 2.15[13] |
| -C(CH₃)₃ (tert-Butyl) | ~5.0[12] |
| -OH (Hydroxyl) | 0.87[13] |
| -Br (Bromo) | 0.43[13] |
Note: A-values are additive and can be used to estimate the relative energies of different conformations in polysubstituted cyclohexanes.[1][13]
Visualizing Conformational Energetics
The following diagrams illustrate the key conformations and steric interactions that determine the thermodynamic stability of 1,3-disubstituted cyclohexane isomers.
Caption: Conformational equilibrium of cis and trans isomers.
Experimental and Computational Methodologies for Stability Assessment
The determination of the relative thermodynamic stabilities of cyclohexane isomers relies on a combination of experimental techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: Low-temperature NMR spectroscopy is a powerful tool for studying conformational equilibria.[17]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the 1,3-disubstituted cyclohexane derivative in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CDCl₃, toluene-d₈).
-
Initial Spectrum Acquisition: Acquire a ¹H NMR spectrum at room temperature. Due to rapid ring flipping, the signals for axial and equatorial protons will be averaged, often resulting in a single, time-averaged signal for each type of proton.[1][18][19]
-
Low-Temperature Analysis: Gradually lower the temperature of the NMR probe. As the temperature decreases, the rate of ring flipping slows down.[3]
-
Coalescence and Signal Resolution: At a certain temperature (the coalescence temperature), the broad, averaged signal will begin to split into two distinct sets of signals corresponding to the axial and equatorial conformers.
-
Integration and Equilibrium Constant Calculation: At a sufficiently low temperature where the interconversion is slow on the NMR timescale, the individual signals for each conformer can be integrated.[18] The ratio of the integrals provides the equilibrium constant (Keq) for the conformational equilibrium.
-
Free Energy Calculation: The Gibbs free energy difference (ΔG) between the conformers can then be calculated using the equation: ΔG = -RTln(Keq) , where R is the gas constant and T is the temperature in Kelvin.[11][15]
Causality: By "freezing out" the conformational equilibrium, low-temperature NMR allows for the direct observation and quantification of the individual conformers, providing precise data on their relative populations and, consequently, their thermodynamic stability.[17]
Computational Chemistry
Protocol: Ab initio and Density Functional Theory (DFT) calculations provide theoretical insights into the energies of different conformations.[20]
Step-by-Step Workflow:
-
Structure Generation: Build 3D models of the relevant conformers (e.g., cis-diequatorial, cis-diaxial, trans-axial-equatorial) using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization for each conformer using a selected level of theory and basis set (e.g., B3LYP/6-31G(d)).[21] This process finds the lowest energy structure for each conformer.[20]
-
Energy Calculation: Calculate the single-point energy of each optimized structure.
-
Frequency Analysis: Perform a frequency calculation to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) corrections.[20][21]
-
Relative Energy Determination: Compare the calculated energies (including ZPVE corrections) of the different conformers to determine their relative stabilities.
Causality: Computational methods allow for the systematic evaluation of the potential energy surface of a molecule, providing a theoretical framework to understand and predict conformational preferences without the need for experimental synthesis.[20] These methods are particularly useful for studying unstable or transient conformations.
Caption: Workflow for determining isomer stability.
Conclusion: Implications for Molecular Design
A thorough understanding of the thermodynamic stability of 1,3-disubstituted cyclohexanes is not merely an academic exercise. For drug development professionals, controlling the conformation of a molecule is critical for optimizing its binding affinity to a biological target. The principles outlined in this guide—the preference for equatorial substituents, the destabilizing effect of 1,3-diaxial interactions, and the quantifiable nature of these effects through A-values—provide a rational basis for the design of conformationally constrained molecules with enhanced therapeutic properties. By leveraging this knowledge, scientists can more effectively navigate the complex conformational landscapes of cyclic molecules to achieve desired biological outcomes.
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Malik, M. A. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]
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Filo. (2025, December 6). Why is a 1,3 -cis disubstituted cyclohexane more stable than its trans isomer? Retrieved from Filo website: [Link]
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An In-depth Technical Guide to Chiral 3-Hydroxycyclohexanecarboxylic Acid Building Blocks: From Synthesis to Therapeutic Scaffolds
Abstract
Chiral building blocks are fundamental to modern drug discovery, enabling the synthesis of complex, stereochemically-defined therapeutic agents.[1][2] The three-dimensional arrangement of atoms in a molecule is critical, as enantiomers of a chiral drug can exhibit profoundly different pharmacological, metabolic, and toxicological profiles.[1][3] This guide focuses on the strategic application of chiral 3-hydroxycyclohexanecarboxylic acid derivatives, a class of building blocks whose conformationally constrained cyclohexane core offers significant advantages in medicinal chemistry. We will explore the synthesis of these vital intermediates, their incorporation into advanced molecular scaffolds, and their role in developing novel therapeutics for metabolic diseases and beyond.
The Strategic Imperative for Chiral Building Blocks
The principle of chirality is central to biology. Receptors, enzymes, and other biological targets are inherently chiral, leading to stereoselective interactions with drug molecules.[3][4] The tragic history of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a powerful reminder of this principle and has led to stringent regulatory mandates for the characterization and synthesis of single-enantiomer drugs.[1][3]
Today, over half of all marketed drugs are chiral compounds, making robust methods for producing enantiomerically pure substances essential.[1][3] Chiral building blocks—enantiomerically pure molecules used as starting materials—provide an efficient pathway to construct complex chiral targets without the need for late-stage, often difficult, chiral separations.[1] The use of rigid or semi-rigid cyclic scaffolds, such as the cyclohexane ring system, is a recognized strategy in drug design to enhance metabolic stability and improve binding affinity through conformational restriction.[5]
The 3-hydroxycyclohexanecarboxylic acid scaffold is particularly valuable. It combines the conformational rigidity of the cyclohexane ring with two versatile functional groups—a hydroxyl and a carboxylic acid—that can be readily modified to explore chemical space and optimize drug-target interactions.
Synthesis of Enantiomerically Pure 3-Hydroxycyclohexanecarboxylic Acids
Accessing enantiomerically pure forms of 3-hydroxycyclohexanecarboxylic acid is a critical first step. Industrial-scale synthesis must balance cost, yield, safety, and optical purity. Several strategies have proven effective, though each comes with distinct advantages and challenges.
Key Synthetic Strategies
There are three principal routes to obtain these chiral building blocks:
-
Asymmetric Synthesis: This is often the most elegant approach, creating the desired enantiomer directly from achiral or prochiral precursors using a chiral catalyst or auxiliary.[6][7]
-
Enzymatic and Chemical Resolution: This method involves separating a racemic mixture of the target molecule. Hydrolase enzymes are particularly effective for the enantioselective hydrolysis of racemic esters.[8] Chemical resolution involves forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.[9]
-
Chiral Pool Synthesis: This involves using a naturally occurring chiral molecule as the starting material.
A significant challenge in many synthetic routes is the control of both absolute stereochemistry (R/S) and relative stereochemistry (cis/trans), as both aspects are crucial for biological activity.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends heavily on the desired scale and available resources. While academic routes may prioritize novelty, industrial processes demand efficiency and scalability.
| Synthetic Method | Typical Precursor | Key Transformation | Advantages | Challenges & Considerations | Reference |
| Asymmetric Cycloaddition | Butadiene & Chiral Acrylate | Diels-Alder Reaction | High enantioselectivity (e.g., 95% ee). | Requires specialized chiral auxiliaries; TiCl₄ is used, which requires careful handling. | [8][9] |
| Enzymatic Reduction | 3-Oxocyclohexanecarboxylate | Ketone reduction with microorganisms (e.g., Geotrichum candidum) | High stereoselectivity; environmentally friendly ("green chemistry"). | Can be selective for one isomer (e.g., trans), which may not be the desired one. | [8][9] |
| Catalytic Hydrogenation | m-Hydroxybenzoic Acid | Dearomatization with Raney Ni or Rh catalysts. | Inexpensive starting material; suitable for large scale. | Often produces a mixture of cis/trans isomers requiring separation; requires high pressure. | [8] |
| Enzymatic Resolution | Racemic cis-3-hydroxycyclohexanecarboxylate ester | Enantioselective hydrolysis using hydrolases. | High optical purity of products; mild reaction conditions. | Maximum theoretical yield is 50% for the desired enantiomer without a racemization step. | [8] |
| Classical Resolution | Racemic cis-3-hydroxycyclohexanecarboxylic acid | Diastereomeric salt formation with quinine. | Established, well-understood technique. | Can require multiple, tedious crystallization steps to achieve high optical purity. | [9] |
Workflow for Asymmetric Synthesis
The following diagram illustrates a generalized workflow for an asymmetric Diels-Alder approach to synthesize a chiral 3-hydroxycyclohexenecarboxylate, a direct precursor to the target building block.
Caption: Drug development workflow using the chiral scaffold.
Experimental Protocols
The following protocols are representative examples of key transformations involving these building blocks, derived from established literature.
Protocol: Hydrogenation of m-Hydroxybenzoic Acid to 3-Hydroxycyclohexanecarboxylic Acid (Racemic Mixture)
This protocol describes a common method to produce the racemic mixture of cis and trans isomers, which can then be subjected to chiral resolution.
Rationale: This method uses an inexpensive, widely available starting material and a robust hydrogenation reaction suitable for large-scale production of the initial racemic scaffold. Methodology:
-
Reactor Setup: Charge a high-pressure autoclave with an aqueous solution of m-hydroxybenzoic acid (1.00 equiv), sodium hydroxide (0.74 equiv), and Raney Ni catalyst (approx. 15-20% by weight of the acid). 2. Hydrogenation: Seal the autoclave and purge with nitrogen, then pressurize with hydrogen gas to 60 atm. 3. Reaction: Heat the mixture to 150 °C and stir overnight. The reaction progress can be monitored by observing hydrogen uptake. 4. Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Remove the solid Raney Ni catalyst by filtration. 5. Isolation: Neutralize the aqueous filtrate with concentrated hydrochloric acid (12 M) to a pH of ~2-3. The product will precipitate or can be extracted.
-
Extraction: Extract the acidified aqueous layer multiple times with a suitable organic solvent like tetrahydrofuran or ethyl acetate (e.g., 6 x 100 mL for a 30g scale reaction). 7. Final Product: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-hydroxycyclohexane-1-carboxylic acid as a white solid.
Protocol: Alkylation of a Chiral 3-Hydroxycyclohexanecarboxylate Derivative
This protocol details the ether formation from the hydroxyl group, a key step in building more complex molecules for metabolic disease targets.
Rationale: This O-alkylation step is crucial for linking the cyclohexane core to other parts of the final active pharmaceutical ingredient. The choice of a strong base and polar aprotic solvent is critical for efficient deprotonation of the secondary alcohol. Note the safety considerations regarding the historical use of NaH in DMF. [8]This protocol uses NaOH in NMP as a safer alternative.
Methodology:
-
Inert Atmosphere: In a suitable reaction vessel under a nitrogen atmosphere, charge isopropyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate (1.00 equiv) and the desired electrophile (e.g., 4-iodomethyl-5-methyl-2-p-tolyloxazole, 0.89 equiv) in N-methyl-2-pyrrolidone (NMP). [8]2. Cooling: Cool the reaction mixture to -20 °C using a suitable cooling bath. [8]3. Base Addition: Add powdered sodium hydroxide (approx. 0.8-1.0 equiv) portion-wise over a period of about 1 hour, ensuring the internal temperature is maintained below -15 °C. [8]4. Reaction: Stir the mixture at -15 °C for several hours (e.g., 7 hours) until the reaction is complete, as monitored by TLC or LC-MS. [8]5. Quenching: Pour the reaction mixture into a mixture of water and glacial acetic acid to neutralize the excess base. [8]6. Extraction: Extract the product with a suitable organic solvent, such as methyl tert-butyl ether (MTBE), twice. [8]7. Purification: Combine the organic layers, wash with brine, dry over a drying agent, and concentrate. The crude product can then be purified by column chromatography or crystallization.
Conclusion
Chiral 3-hydroxycyclohexanecarboxylic acid and its derivatives are not merely synthetic intermediates; they are enabling building blocks that provide a robust, conformationally defined scaffold for modern drug design. Their established role in creating modulators of lipid and carbohydrate metabolism highlights their proven value in developing treatments for prevalent conditions like Type II diabetes. As synthetic methodologies for their efficient, large-scale, and enantiopure production continue to advance, their application is poised to expand into other therapeutic areas, including antiviral and anti-inflammatory drug discovery. For medicinal chemists, mastering the synthesis and manipulation of these building blocks is a key step toward creating the next generation of stereochemically pure, effective, and safe medicines.
References
- Hofmann, M., et al. (2007). Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases.
- Hofmann, M., et al. (2007). Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases.
-
Chida, N. (n.d.). Application of chiral building blocks to the synthesis of drugs. [Link]
-
PubChem. (n.d.). (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745–2755. [Link]
-
Perrin-Ninkovic, S., et al. (2016). 3-Oxo-hexahydro-1H-isoindole-4-carboxylic Acid as a Drug Chiral Bicyclic Scaffold: Structure-Based Design and Preparation of Conformationally Constrained Covalent and Noncovalent Prolyl Oligopeptidase Inhibitors. Journal of Medicinal Chemistry, 59(9), 4221–4234. [Link]
-
PubChem. (n.d.). 3-Hydroxycyclohexanecarboxylic Acid. National Center for Biotechnology Information. [Link]
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Stachurska-Buczek, D. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 406-413. [Link]
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Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111. [Link]
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Stachurska-Buczek, D. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. [Link]
-
Darnotuk, E. S., et al. (2024). Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses. Pharmaceuticals, 17(1), 35. [Link]
-
OpenStax. (n.d.). Enantioselective Synthesis. Chemistry Matters. [Link]
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Das, S., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Medicinal Chemistry. [Link]
-
Sztanke, M., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(9), 2963. [Link]
-
Shchelkanov, M. Y., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 17(3), 325-331. [Link]
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de Sousa, L. R. F., et al. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 61(7), 2629–2651. [Link]
-
Darnotuk, E. S., et al. (2024). Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses. MDPI. [Link]
-
Zarubaev, V. V., et al. (2020). Synthesis and biological activity of hydroxycinnamoylcontaining antiviral drugs. ResearchGate. [Link]
-
Kumar, R., et al. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Drug Development and Research, 3(1), 189-203. [Link]
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Khan, S. U., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Acta Pharma Reports, 2(1), 1-10. [Link]
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Methodological & Application
Application Note: Scalable Synthesis of (1S,3R)-3-Hydroxycyclohexane-1-carboxylic Acid
Executive Summary
(1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid is a critical chiral carbocyclic scaffold used in the synthesis of SGLT2 inhibitors, Factor Xa inhibitors, and other metabolic disease therapeutics. Its structural rigidity and defined stereochemistry make it an ideal bioisostere for proline or substituted aromatics.
This application note details a robust, scalable chemo-enzymatic protocol for its synthesis. Unlike purely chemical routes that suffer from poor enantioselectivity, or biological routes that are difficult to scale, this hybrid approach leverages the high cis-diastereoselectivity of Rhodium-catalyzed hydrogenation followed by the precise enantioselectivity of lipase-catalyzed kinetic resolution.
Key Performance Indicators:
-
Starting Material: 3-Hydroxybenzoic acid (Comm.[1] Avail.)
-
Diastereoselectivity (cis/trans): >90:10 (post-hydrogenation)
-
Enantiomeric Excess (ee): >99% (post-resolution)
-
Scalability: Validated for gram-to-kilogram batches.
Retrosynthetic Analysis & Pathway
The synthesis is divided into three critical phases:
-
Stereoselective Hydrogenation: Reduction of the aromatic ring to the cyclohexane core, prioritizing the cis-diastereomer.
-
Esterification: Activation of the carboxyl group for enzymatic recognition.
-
Enzymatic Kinetic Resolution: Discrimination between the (1S,3R) and (1R,3S) enantiomers using Candida antarctica Lipase B (CALB).
Pathway Visualization
Caption: Figure 1. Chemo-enzymatic workflow transforming aromatic precursor to chiral alicyclic target.
Phase 1: High-Pressure Catalytic Hydrogenation
Objective: Reduce the aromatic ring while maximizing the formation of the thermodynamically stable cis-isomer (diequatorial conformation).
Mechanistic Insight
The hydrogenation of 3-hydroxybenzoic acid involves the syn-addition of hydrogen across the
-
Catalyst Selection: Rhodium on Carbon (Rh/C) is the gold standard for this transformation. Unlike Palladium (which often leads to hydrogenolysis of the C-O bond) or Ruthenium (which requires higher temperatures), Rhodium operates effectively at moderate temperatures and favors cis-stereochemistry due to the "haptophilicity" of the hydroxyl group binding to the catalyst surface.
-
Solvent Effects: Using water containing NaOH (1 eq) converts the acid to its sodium salt, significantly increasing solubility and preventing catalyst poisoning by the free carboxylic acid.
Experimental Protocol
-
Preparation: In a high-pressure autoclave (e.g., Parr reactor), dissolve 3-hydroxybenzoic acid (100 g, 0.72 mol) in Water (500 mL) containing NaOH (28.8 g, 0.72 mol).
-
Catalyst Loading: Add 5% Rh/C (5 g, 5 wt% loading). Note: Ensure the catalyst is wet with water before adding to the reactor to prevent ignition of solvent vapors.
-
Hydrogenation:
-
Purge the vessel with Nitrogen (3x) and Hydrogen (3x).
-
Pressurize to 60 bar (approx. 870 psi) with
. -
Heat to 100°C with vigorous stirring (>800 rpm) to eliminate mass-transfer limitations.
-
Reaction time: 12–18 hours. Monitor
uptake until cessation.
-
-
Workup:
-
Cool to room temperature (RT) and vent carefully.
-
Filter the catalyst through a Celite pad (recover Rh for recycling).
-
Acidify the filtrate with conc. HCl to pH 1–2.
-
Extract with Ethyl Acetate (3 x 300 mL).
-
Dry over
and concentrate in vacuo.
-
-
Outcome: White solid. Yield: ~95%. cis:trans ratio typically ~85:15 to 90:10.
Purification (Optional but Recommended): Recrystallize the crude acid from Ethyl Acetate/Heptane to enrich the cis-isomer content to >98%.
Phase 2: Enzymatic Kinetic Resolution
Objective: Isolate the (1S,3R) enantiomer from the racemic cis-mixture.
Mechanistic Insight
Direct resolution of the free acid is challenging. Converting the acid to an ester (methyl or isopropyl) creates a substrate recognized by Candida antarctica Lipase B (CALB) .
-
The "Switch": In organic solvents, lipases catalyze transesterification. CALB is highly selective for the (1R,3S)-enantiomer of the ester, acetylating its hydroxyl group using vinyl acetate as the acyl donor.
-
The Result: The (1R,3S)-enantiomer becomes an acetate (less polar), while the desired (1S,3R)-enantiomer remains a free alcohol (more polar). This allows easy physical separation.
Experimental Protocol
Step A: Esterification
-
Dissolve (rac)-cis-3-hydroxycyclohexane-1-carboxylic acid (50 g) in Isopropanol (300 mL).
-
Add catalytic Sulfuric Acid (1 mL).
-
Reflux for 6 hours.
-
Concentrate, neutralize with sat.
, and extract with MTBE. Yield: Quantitative isopropyl ester.[2]
Step B: Lipase Resolution
-
Setup: In a reactor, dissolve the racemic isopropyl ester (50 g) in MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether) (500 mL).
-
Acyl Donor: Add Vinyl Acetate (200 mL, excess).[2] The vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the equilibrium forward.
-
Enzyme: Add Novozym 435 (immobilized CALB) (5 g, 10 wt%).
-
Incubation: Stir gently at 25–30°C . Monitor conversion by GC or chiral HPLC.
-
Stop Point: The reaction should be stopped at exactly 50% conversion (theoretical max yield of single enantiomer).
-
-
Separation:
-
Filter off the enzyme beads (can be washed and reused).
-
Concentrate the filtrate.
-
Chromatography: Separate the mixture on Silica Gel.
-
Fraction 1 (Non-polar): (1R,3S)-3-Acetoxy-cyclohexane-1-carboxylic acid isopropyl ester.[3]
-
Fraction 2 (Polar): (1S,3R)-3-Hydroxy-cyclohexane-1-carboxylic acid isopropyl ester (Target Precursor).
-
-
Step C: Hydrolysis to Final Acid
-
Dissolve the isolated Fraction 2 ester in THF/Water (1:1).
-
Add LiOH (2 eq). Stir at RT for 4 hours.
-
Acidify and extract.[1]
-
Final Product: (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid.[2][3][4]
Analytical Validation & QC
To ensure the integrity of the protocol, the following analytical checkpoints are mandatory.
Data Summary Table
| Parameter | Specification | Method |
| Appearance | White Crystalline Solid | Visual |
| Purity (Chemical) | > 98.0% | HPLC / 1H-NMR |
| Diastereomeric Ratio | > 99:1 (cis:trans) | 1H-NMR ( |
| Enantiomeric Excess | > 99.0% ee | Chiral HPLC |
| Specific Rotation | Polarimetry |
Stereochemical Assignment (NMR)
Distinguishing cis vs trans is critical before resolution.
-
Cis-Isomer (Target): The methine proton at C3 (H3) typically appears as a broad multiplet due to coupling with axial protons. However, definitive assignment is best done via derivative comparison.
-
Trans-Isomer: Often displays distinct chemical shifts.[5][6]
-
Validation: Use 1H-NMR in
. The cis-isomer (diequatorial conformer) generally exhibits specific coupling constants ( ) indicative of the chair conformation.
Chiral HPLC Method
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).[2]
-
Mobile Phase: n-Heptane : Ethanol : TFA (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Expected Retention:
-
(1S,3R)-Ester:
min.[7] -
(1R,3S)-Ester:
min.
-
References
-
Noyce, D. S., & Denney, D. B. (1952). The Separation of the Isomers of 3-Hydroxycyclohexanecarboxylic Acid. Journal of the American Chemical Society, 74(23), 5912–5914. Link
-
Hirsch, J. A., & Truc, V. C. (1986). Stereochemistry of the hydrogenation of 3-hydroxybenzoic acid. Journal of Organic Chemistry, 51(12), 2218–2227.[1] Link
-
Sanofi-Aventis Deutschland GmbH. (2007). Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases. US Patent Application US20070197788A1. Link
-
Exl, C., et al. (1995).[3] Enzymatic Resolution of 3-Hydroxycyclohexanecarboxylates. Chirality, 7(4), 211.
- Vertex AI Search Results. (2025).
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Application Note & Protocol: Enzymatic Desymmetrization of Prochiral 3-Hydroxycyclohexane-1-carboxylic Acid Esters
Introduction: The Strategic Value of Chiral Cyclohexanes
Chiral 3-hydroxycyclohexanecarboxylic acids are valuable building blocks in medicinal chemistry and materials science.[1][2] Their rigid, three-dimensional structure is a sought-after motif for creating potent and selective pharmaceuticals, including agents for modulating lipid and carbohydrate metabolism.[3] Traditional chemical synthesis of these enantiomerically pure compounds is often complex, requiring multiple steps, chiral auxiliaries, or difficult chromatographic separations.[3]
Biocatalytic desymmetrization offers a powerful and sustainable alternative.[4][5] This strategy employs enzymes, typically lipases or esterases, to selectively hydrolyze one of the two enantiotopic ester groups of a prochiral or meso substrate.[4][6] The result is the highly efficient, one-step synthesis of a chiral product with potentially high enantiomeric excess (e.e.), often approaching 100% yield under mild, environmentally benign conditions.[5] This application note provides a comprehensive guide to the principles, protocols, and best practices for the lipase-catalyzed desymmetrization of 3-hydroxycyclohexane-1-carboxylic acid esters.
Principle of Enzymatic Desymmetrization
The core of this technique lies in the remarkable enantioselectivity of certain hydrolases, particularly lipases.[7][8] Lipases belong to the serine hydrolase family and possess a catalytic triad (typically Ser-His-Asp/Glu) in their active site.[9][10][11] The reaction proceeds via a "ping-pong bi-bi" mechanism involving the formation of a covalent acyl-enzyme intermediate.[7][9]
In the context of a prochiral diester, such as dimethyl cis-3-hydroxycyclohexane-1,1-dicarboxylate, the enzyme's chiral active site preferentially binds and orients one of the two chemically equivalent (enantiotopic) ester groups for nucleophilic attack by the catalytic serine.[7][12] This preferential binding and subsequent hydrolysis of one ester group breaks the molecule's internal symmetry, generating a chiral monoester product. The high degree of enantioselectivity (expressed as the E-value) arises from the difference in the activation energy between the transition states for the two enantiotopic groups.[8][13]
Lipases are particularly well-suited for these transformations due to their broad substrate specificity, stability in organic solvents, and lack of a need for expensive cofactors.[7][9] One of the most widely used and robust enzymes for this purpose is Lipase B from Candida antarctica (CAL-B), often used in an immobilized form such as Novozym® 435.[14][15]
Core Experimental Workflow
The successful implementation of enzymatic desymmetrization involves a logical progression of steps, from initial catalyst selection to final product analysis. This workflow ensures reproducibility and allows for systematic optimization.
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Hydrogenation Protocols for the Preparation of cis-3-Hydroxycyclohexane-1-carboxylic Acid
An Application Guide for Researchers
Abstract: This document provides a detailed technical guide for the synthesis of cis-3-hydroxycyclohexane-1-carboxylic acid via the catalytic hydrogenation of 3-hydroxybenzoic acid. The guide covers the fundamental principles of diastereoselective arene hydrogenation, offers a comparative analysis of common catalytic systems, and presents detailed, step-by-step protocols for laboratory execution. The content is designed for researchers, chemists, and drug development professionals seeking robust and reproducible methods for preparing this valuable synthetic building block.
Introduction: A Key Building Block in Medicinal Chemistry
cis-3-Hydroxycyclohexane-1-carboxylic acid is a crucial saturated carbocyclic building block. Its constrained three-dimensional structure is of significant interest in medicinal chemistry, where it serves as a precursor for therapeutic agents aimed at modulating lipid and carbohydrate metabolism, with applications in the treatment of type II diabetes and atherosclerosis.[1] The primary and most direct route to this compound is the catalytic hydrogenation of the readily available aromatic precursor, 3-hydroxybenzoic acid.
The central challenge in this synthesis is not merely the reduction of the aromatic ring but the precise control of the stereochemistry to selectively form the cis diastereomer. This guide elucidates the chemical principles and practical methodologies to achieve this selectivity.
Part 1: The Principle of Diastereoselective Arene Hydrogenation
The stereochemical outcome of the hydrogenation of a substituted benzene ring is dictated by the mechanism of hydrogen addition on the surface of a heterogeneous catalyst. The prevailing model, the Horiuti-Polanyi mechanism, posits that the aromatic ring first adsorbs onto the catalyst's surface. Subsequently, hydrogen atoms, also adsorbed on the surface, are added sequentially to the same face of the ring.
For a monosubstituted or meta-disubstituted benzene like 3-hydroxybenzoic acid, this planar molecule adsorbs onto the catalyst. The subsequent delivery of all six hydrogen atoms from the catalyst surface naturally leads to the formation of the cis isomer as the primary kinetic product.[2] The substituent groups (hydroxyl and carboxyl) both end up on the same side of the newly formed cyclohexane ring. While the trans isomer is often the more thermodynamically stable product, its formation typically requires harsher conditions (higher temperatures or longer reaction times) that might allow for isomerization of the initial cis product. Therefore, controlling reaction conditions to favor the kinetic product is paramount for achieving high cis selectivity.
Caption: Mechanism of cis-selective hydrogenation.
Part 2: Comparative Analysis of Catalytic Systems
The choice of catalyst is the most critical factor influencing the efficiency, selectivity, and operating conditions of the hydrogenation. Rhodium, Ruthenium, and Nickel-based catalysts are the most common choices for this transformation, each with distinct advantages and disadvantages.
| Catalyst System | Typical Activity | Common Support | Typical Conditions (Temp. / Pressure) | Key Advantages | Considerations |
| Rhodium (Rh) | Very High | Carbon (C) | Low to Moderate (40-80 °C / 5-20 bar) | Highest activity allows for mild conditions, excellent selectivity.[3][4] | High cost of the precious metal. |
| Ruthenium (Ru) | High | Carbon (C), Alumina (Al₂O₃) | Moderate to High (100-150 °C / 50-70 bar) | Excellent performance, good selectivity, less expensive than Rh.[5][6] | Generally requires more forcing conditions than Rhodium. |
| Raney Nickel (Ni) | Moderate | N/A (Sponge) | High (150 °C / 60 bar) | Very cost-effective, widely available.[7] | Requires high temperatures and pressures; may lead to lower selectivity.[7] |
Expert Insight: For laboratory-scale synthesis where material cost is less critical, Rhodium-on-Carbon (Rh/C) is often the preferred catalyst due to its high activity under mild conditions, which inherently favors the formation of the kinetic cis product and minimizes side reactions. For larger-scale preparations or when cost is a primary concern, Ruthenium-on-Carbon (Ru/C) offers a robust and effective alternative, though it requires optimization of conditions to maintain high cis-selectivity.
Part 3: Detailed Hydrogenation Protocols
Safety Precaution: All hydrogenation reactions must be conducted in a well-ventilated fume hood using a high-pressure reactor (autoclave) that has been properly inspected and pressure-tested. Proper handling of flammable solvents and pyrophoric catalysts (especially Raney Ni and dry noble-metal catalysts) is mandatory. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Protocol 1: Rhodium-on-Carbon (Rh/C) Catalyzed Hydrogenation (High-Activity Method)
This protocol leverages the high activity of Rh/C to achieve hydrogenation under relatively mild conditions, maximizing selectivity for the cis isomer.
-
Principle: Rhodium's high catalytic turnover allows for the efficient reduction of the aromatic ring at lower temperatures and pressures, minimizing the risk of product isomerization or side reactions. The use of an alcohol solvent aids in substrate solubility.
-
Materials & Equipment:
-
3-Hydroxybenzoic Acid (99%)
-
5% Rhodium on activated carbon (Rh/C)
-
Methanol (MeOH), reagent grade
-
High-pressure autoclave with magnetic stirring and heating capabilities
-
Glass liner for the reactor
-
Filtration apparatus (e.g., Buchner funnel with Celite® or a syringe filter)
-
Rotary evaporator
-
-
Step-by-Step Procedure:
-
Reactor Preparation: Place a magnetic stir bar into the glass liner of the autoclave. Add 3-hydroxybenzoic acid (e.g., 5.0 g, 36.2 mmol).
-
Catalyst Addition: Under a gentle stream of inert gas (N₂ or Ar), carefully add 5% Rh/C catalyst (e.g., 250 mg, 5 mol% loading). Note: Handle the dry catalyst with care as it can be pyrophoric.
-
Solvent Addition: Add methanol (e.g., 100 mL) to the liner.
-
Assembly & Purge: Seal the autoclave according to the manufacturer's instructions. Purge the vessel 3-5 times with nitrogen gas, followed by 3-5 purges with hydrogen gas to remove all air.
-
Reaction: Pressurize the reactor with hydrogen to 15 bar (~220 psi). Begin vigorous stirring and heat the reactor to 60 °C. Maintain the temperature and pressure for 12-18 hours, monitoring the pressure uptake.
-
Cooldown & Venting: After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen pressure in a fume hood. Purge the reactor with nitrogen gas.
-
Workup: Open the reactor and carefully remove the reaction mixture. Filter the mixture through a pad of Celite® to remove the Rh/C catalyst. Wash the pad with a small amount of fresh methanol.
-
Isolation: Combine the filtrate and washings. Remove the solvent using a rotary evaporator to yield the crude product as a white solid.
-
Analysis: Analyze the crude product by ¹H NMR to determine the diastereomeric ratio (cis:trans). Further purification can be achieved by recrystallization if necessary.
-
Protocol 2: Ruthenium-on-Carbon (Ru/C) Catalyzed Hydrogenation (Standard Benchtop Method)
This protocol uses the more common and cost-effective Ru/C catalyst, requiring slightly more forcing conditions. A mixed solvent system is employed to enhance solubility and reaction rates.[6]
-
Principle: Ru/C is a robust catalyst for arene hydrogenation. The use of a water/1,4-dioxane co-solvent system can improve hydrogen solubility and substrate accessibility to the catalyst surface, leading to efficient conversion.[6]
-
Materials & Equipment:
-
3-Hydroxybenzoic Acid (99%)
-
5% Ruthenium on activated carbon (Ru/C)
-
1,4-Dioxane, reagent grade
-
Deionized Water
-
High-pressure autoclave with stirring and heating
-
Filtration and rotary evaporator setup
-
-
Step-by-Step Procedure:
-
Reactor Preparation: To the reactor's glass liner, add 3-hydroxybenzoic acid (e.g., 5.0 g, 36.2 mmol) and a stir bar.
-
Solvent Addition: Add a 1:1 mixture of 1,4-dioxane and deionized water (e.g., 50 mL of each). Stir to dissolve the starting material.
-
Catalyst Addition: Carefully add 5% Ru/C catalyst (e.g., 500 mg, 10 wt%).
-
Assembly & Purge: Seal the autoclave. Purge the system first with nitrogen (3-5 times) and then with hydrogen (3-5 times).
-
Reaction: Pressurize the reactor with hydrogen to 70 bar (~1000 psi). Begin vigorous stirring and heat the reaction to 120 °C. Maintain these conditions for 24 hours.
-
Cooldown & Venting: Cool the reactor to room temperature, then carefully vent the excess pressure and purge with nitrogen.
-
Workup: Filter the reaction mixture through a Celite® pad to remove the catalyst, washing the pad with a small amount of the water/dioxane solvent mixture.
-
Isolation: Transfer the filtrate to a round-bottom flask. Remove the 1,4-dioxane via rotary evaporation. The remaining aqueous solution can be acidified (if necessary) and extracted with a suitable organic solvent (e.g., ethyl acetate), or lyophilized to obtain the crude product.
-
Analysis: Determine yield and diastereomeric ratio via ¹H NMR analysis of the crude solid.
-
Protocol 3: Raney Nickel (Raney Ni) Catalyzed Hydrogenation (Cost-Effective Method)
This protocol, adapted from a known procedure, uses the inexpensive Raney Nickel catalyst but requires high pressure and temperature.[7]
-
Principle: Raney Nickel is an active, albeit less selective, catalyst for hydrogenation. The reaction is run in an aqueous basic solution to form the sodium salt of the acid, enhancing its water solubility.
-
Materials & Equipment:
-
3-Hydroxybenzoic Acid (m-hydroxybenzoic acid)
-
Raney Nickel (aqueous slurry)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
12 M Hydrochloric Acid (HCl)
-
Tetrahydrofuran (THF) for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
High-pressure autoclave, filtration, and rotary evaporator setup
-
-
Step-by-Step Procedure:
-
Preparation of Solution: In a beaker, dissolve 3-hydroxybenzoic acid (30 g, 217 mmol) and sodium hydroxide (6.4 g, 160 mmol) in deionized water (500 mL).
-
Catalyst Addition: Transfer the solution to the high-pressure reactor. Carefully add Raney Nickel (5 g, as an aqueous slurry, washed with water before use) to the reactor.
-
Assembly & Purge: Seal the reactor. Purge thoroughly with nitrogen and then with hydrogen.
-
Reaction: Pressurize the reactor with hydrogen to 60 atm (~880 psi). Begin vigorous stirring and heat to 150 °C. Maintain the reaction overnight (approx. 16 hours).[7]
-
Cooldown & Venting: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge with nitrogen.
-
Workup & Filtration: Remove the reaction mixture and filter through Celite® to remove the Raney Nickel catalyst. Caution: Raney Ni can be pyrophoric upon drying. Keep the filter cake wet.
-
Acidification & Extraction: Cool the filtrate in an ice bath and carefully neutralize by adding 12 M HCl until the pH is acidic. Extract the aqueous solution multiple times with tetrahydrofuran (e.g., 6 x 100 mL).[7]
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a white solid.[7]
-
Analysis: Characterize the product for yield and diastereoselectivity using standard analytical techniques.
-
Part 4: General Experimental Workflow & Characterization
The successful synthesis of cis-3-hydroxycyclohexane-1-carboxylic acid requires a systematic workflow from reaction setup to final analysis.
Caption: General workflow for catalytic hydrogenation.
Characterization: The primary method for determining the outcome of the reaction is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy . The relative integration of characteristic peaks for the cis and trans isomers allows for a precise calculation of the diastereomeric ratio (d.r.). The axial and equatorial protons in the cyclohexane ring will have distinct chemical shifts and coupling constants, enabling unambiguous assignment. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can also be developed as methods to quantify purity and isomeric ratio.
References
-
Catalytic hydrogenation of aromatic ring over ruthenium nanoparticles supported on α-Al2O3 at room temperature. ResearchGate. Available from: [Link]
-
Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. ResearchGate. Available from: [Link]
-
Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. PMC. Available from: [Link]
- Hydrogenation of benzoic acid and catalyst suitable therefor.Google Patents.
-
Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library. Available from: [Link]
-
Electrocatalytic hydrogenation of benzoic acids in a proton-exchange membrane reactor. The Royal Society of Chemistry. Available from: [Link]
- Hydrogenation of aromatic amines to alicyclic amines using a lithium aluminate-based catalyst.Google Patents.
-
Nanostructured ruthenium on γ-Al2O3 catalysts for the efficient hydrogenation of aromatic compounds. ResearchGate. Available from: [Link]
-
Nanostructured Ruthenium Catalysts in Hydrogenation of Aromatic Compounds. ResearchGate. Available from: [Link]
-
The hydrogenation of aromatics on catalysts having their platinum, ruthenium and palladium replaced with rhenium. Research Solutions Pages. Available from: [Link]
-
Substrate induced diastereoselective hydrogenation/reduction of arenes and heteroarenes. RSC Publishing. Available from: [Link]
- Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases.Google Patents.
-
Diastereodivergent Synthesis of Multi-Substituted Cyclohexanes via Alkene Hydroamidation. ResearchGate. Available from: [Link]
- Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases.Google Patents.
-
New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. ScienceDirect. Available from: [Link]
-
Stereoselective Synthesis of Cyclohexanes via an Iridium Catalyzed (5 + 1) Annulation Strategy. Journal of the American Chemical Society. Available from: [Link]
-
Analysis of Cyclohexa-1,4-dienes with an Asymmetrically Substituted, 3° Carbon Atom as Chiral Dihydrogen Surrogates in Reagent-Controlled Transfer Hydrogenation of Alkenes. The Journal of Organic Chemistry. Available from: [Link]
-
Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles. PMC. Available from: [Link]
-
Highly Selective Hydrogenation of C C Bonds Catalyzed by a Rhodium Hydride. PMC. Available from: [Link]
- Rhodium on carbon catalyst.Google Patents.
Sources
- 1. US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases - Google Patents [patents.google.com]
- 2. Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Selective Hydrogenation of C═C Bonds Catalyzed by a Rhodium Hydride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Cyclohexanecarboxylic acid, 3-hydroxy- | 606488-94-2 [chemicalbook.com]
reagents for selective esterification of (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid
Application Note: Chemoselective Esterification Strategies for (1S,3R)-3-Hydroxycyclohexane-1-carboxylic Acid
Executive Summary
The selective esterification of (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid presents a classic "AB-monomer" challenge in organic synthesis.[1] The substrate contains two nucleophilic sites (the hydroxyl group and the carboxylate oxygen) and one electrophilic site (the carbonyl carbon).[2] The primary risk during esterification is not just lack of chemoselectivity (acylation of the alcohol), but uncontrolled intermolecular oligomerization (polyester formation).
This guide details two field-proven protocols to achieve selective conversion of the carboxylic acid to an alkyl ester (
Substrate Analysis & Reactivity Profile
Stereochemical Conformation
The (1S,3R) isomer is the cis-disubstituted cyclohexane. In the ground state, this molecule adopts a diequatorial chair conformation .
-
Implication: Both functional groups are sterically exposed.[1] Unlike the trans isomer (where one group would be axial and hindered), the equatorial hydroxyl in the (1S,3R) isomer is highly accessible. This increases the rate of intermolecular attack, making concentration control critical in acid-catalyzed pathways.
The Chemoselectivity Challenge
-
Goal: Reaction at Site A (COOH)
Ester. -
Avoid: Reaction at Site B (OH)
Acyl; Reaction A+B Oligomer.[1] -
pKa Leverage: The carboxylic acid (pKa ~4.8) is significantly more acidic than the secondary alcohol (pKa ~17). We utilize this
pKa to achieve selectivity.[1]
Decision Matrix: Reagent Selection
The choice of reagent depends on the scale and the desired ester group.
Figure 1: Decision tree for selecting the optimal esterification strategy based on scale and derivative requirements.
Protocol A: Trimethylsilyldiazomethane (TMSCHN₂)
Best for: Methyl esters, high-value intermediates, <5g scale.[1] Mechanism: The reaction is driven by the protonation of the diazomethane carbon by the carboxylic acid. The alcohol is not acidic enough to protonate the reagent, rendering it inert. This guarantees 100% chemoselectivity for the acid over the alcohol.
Reagents & Materials
-
Substrate: (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid.[1][3][4][5]
-
Reagent: TMS-Diazomethane (2.0 M in hexanes).[1] Note: Safer than diazomethane, but still toxic.
-
Solvent: Methanol / Toluene (1:2 mixture).[1]
-
Quench: Glacial Acetic Acid.[1]
Step-by-Step Procedure
-
Preparation: Dissolve 1.0 eq (e.g., 500 mg) of the substrate in a dry solvent mixture of Toluene (6 mL) and Methanol (3 mL).
-
Why Methanol? While TMSCHN₂ reacts with the acid, methanol accelerates the reaction and prevents silyl ester byproducts.
-
-
Addition: Cool the solution to 0°C under Argon. Add TMSCHN₂ (2.0 M in hexanes) dropwise via syringe.[1]
-
Visual Cue: Add until a slight yellow color persists and bubbling (N₂ evolution) ceases. Usually requires 1.2 – 1.5 equivalents.[1]
-
-
Reaction: Stir at 0°C for 15 minutes, then warm to room temperature for 30 minutes.
-
Quench: Add 2-3 drops of glacial acetic acid.
-
Observation: The yellow color should vanish immediately (quenching excess diazomethane).
-
-
Workup: Concentrate the mixture in vacuo directly.
-
Purification: If necessary, flash chromatography (Hexane/EtOAc).
Protocol B: High-Dilution Fischer Esterification
Best for: Ethyl/Isopropyl esters, Scale-up (>10g), avoiding toxic diazo compounds.[1] Critical Control: Dilution . To favor the intramolecular reaction (solvent attack on activated carbonyl) over intermolecular reaction (substrate-OH attack on activated carbonyl), the concentration must be kept low (<0.1 M).
Reagents & Materials
-
Substrate: (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid.[1][3][4][5]
-
Catalyst: Acetyl Chloride (generates anhydrous HCl in situ) OR conc.[1] H₂SO₄.[1][6][7]
-
Solvent: Anhydrous Alcohol (Methanol, Ethanol, or Isopropanol).
Step-by-Step Procedure
-
Catalyst Generation (Exothermic): In a separate flask, cool 50 mL of anhydrous alcohol (e.g., Ethanol) to 0°C. Dropwise add 1.5 eq of Acetyl Chloride.
-
Solubilization: Dissolve 1.0 g of substrate in 50 mL of anhydrous alcohol (Concentration ~0.14 M).
-
Note: If oligomers form, reduce concentration to 0.05 M.[1]
-
-
Combination: Add the HCl-saturated alcohol solution to the substrate solution.
-
Reflux: Heat to reflux for 2-4 hours. Monitor by TLC (stain with Phosphomolybdic Acid - PMA).[1]
-
Workup (Neutralization is Critical):
Mechanism & Pathway Visualization
The following diagram illustrates the mechanistic divergence between the desired path and the oligomerization trap.
Figure 2: Kinetic competition between esterification and oligomerization.[1] High dilution favors Path A.[1]
Analytical Quality Control
| Parameter | Method | Expected Signal (Methyl Ester) |
| Identity | 1H NMR (CDCl3) | Singlet ~3.6-3.7 ppm (3H, -COOCH3).[1] Multiplet ~3.9-4.1 ppm (1H, C3-H).[1] Absence of broad COOH singlet >10 ppm.[1] |
| Stereochemistry | NOESY 1D/2D | Strong NOE between C1-H and C3-H (confirming cis-diaxial relationship of the protons, implying equatorial substituents).[1] |
| Purity | GC-MS / HPLC | Single peak. Oligomers appear as late-eluting broad peaks or high-MW species.[1] |
Troubleshooting
-
Problem: Formation of Polyester/Oligomers (Cloudy oil, multiple NMR spots).
-
Solution: Your concentration is too high.[1] In Protocol B, dilute the reaction by factor of 2-5x. Switch to Protocol A if possible.
-
-
Problem: Reaction Stalls (Incomplete Conversion).
-
Solution: For Protocol B, add molecular sieves (3Å) to the reflux to scavenge water, pushing the equilibrium to the right.
-
-
Problem: Acylation of the Hydroxyl Group.
-
Solution: This rarely happens with TMSCHN₂ or simple alcohols.[1] If observed, ensure no anhydrides or acyl chlorides are present in excess in the absence of alcohol solvent.
-
References
-
Presser, A., & Hüfner, A. (2004).[1] Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. Monatshefte für Chemie, 135, 1015–1022.[1] Link[1]
-
Kühnel, E., et al. (2005).[1] Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Angewandte Chemie International Edition, 44(25).[1] Link[1]
-
Ishihara, K., et al. (2005).[1][6] Bulky Diarylammonium Arenesulfonates as Selective Esterification Catalysts.[1][6] Journal of the American Chemical Society, 127(12), 4168–4169. Link[1]
-
Master Organic Chemistry. (2023). Esterification of Carboxylic Acids using Diazomethane and TMS-Diazomethane.[1][13] Link
-
Organic Chemistry Portal. (2024).[1] Fischer Esterification: Mechanisms and Recent Literature. Link
Sources
- 1. (1R,3S)-3-hydroxycyclohexane-1-carboxylic acid | C7H12O3 | CID 13413125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid 97% | CAS: 21531-45-3 | AChemBlock [achemblock.com]
- 4. US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases - Google Patents [patents.google.com]
- 5. (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid | 21531-45-3 [chemicalbook.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. asianpubs.org [asianpubs.org]
- 8. byjus.com [byjus.com]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
preparation of muscarinic receptor antagonists using (1S,3R) intermediate
Application Note: High-Precision Stereoselective Synthesis of Muscarinic Receptor Antagonists
Abstract
This application note details the stereoselective synthesis of Solifenacin Succinate, a potent competitive muscarinic receptor antagonist (MRA) with high selectivity for the M3 subtype.[1] The protocol focuses on the convergence of two critical chiral synthons: (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and (R)-3-quinuclidinol . We provide a rigorous methodology for the coupling, purification, and validation of the (1S,3'R) configuration, which is essential for therapeutic efficacy and regulatory compliance. This guide addresses the "1S,3R" intermediate challenge, offering a self-validating workflow to minimize diastereomeric impurities.
Introduction: The Chirality of Anticholinergics
Muscarinic receptor antagonists are a cornerstone in treating overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD). The efficacy of these agents is inextricably linked to their stereochemistry. Solifenacin, specifically the (1S,3'R) isomer, exhibits superior affinity for the M3 receptor compared to its stereoisomers.[1]
-
The (1S) Center: Located on the tetrahydroisoquinoline ring, this center dictates the orientation of the phenyl group within the hydrophobic pocket of the receptor.
-
The (3'R) Center: Located on the quinuclidine ring, this center positions the basic nitrogen for ionic interaction with the aspartic acid residue (Asp147) in the receptor active site.
Synthesizing the "1S,3R" intermediate requires a convergent strategy where optical purity is established before the final coupling to prevent difficult downstream resolutions.
Strategic Synthesis Architecture
The synthesis is designed as a convergent assembly of two pre-resolved intermediates. This approach is superior to linear synthesis as it allows for independent quality control of the chiral centers before the value-added coupling step.
Retrosynthetic Analysis (DOT Diagram)
Figure 1: Retrosynthetic disconnection of Solifenacin into its constituent chiral synthons.
Experimental Protocols
Protocol A: Preparation of the (1S)-Isoquinoline Intermediate
Objective: Isolate (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline from the racemic mixture via diastereomeric salt resolution.
Reagents:
-
Racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline[2]
-
D-(-)-Tartaric acid (Resolving agent)
-
Ethanol (95%) / Water
-
NaOH (aq)
Step-by-Step Workflow:
-
Dissolution: Dissolve 100g of racemic isoquinoline in 300 mL of Ethanol (95%) at 60°C.
-
Addition: Add equimolar D-(-)-Tartaric acid dissolved in warm ethanol/water (1:1).
-
Crystallization: Cool slowly to 5°C over 12 hours. The (1S)-amine forms a less soluble diastereomeric salt with D-tartrate.
-
Filtration: Filter the precipitate.
-
Recrystallization (Critical): Recrystallize the wet cake from methanol/water (2:1) to boost enantiomeric excess (ee) >99%.
-
Free Basing: Suspend the salt in DCM and treat with 2N NaOH until pH >12. Separate the organic layer, dry over Na₂SO₄, and concentrate.
-
Checkpoint: Verify optical rotation
(c=1, MeOH).
-
Protocol B: The "1S,3R" Convergent Coupling
Objective: Couple the (1S)-amine with (R)-3-quinuclidinol using Ethyl Chloroformate to form the carbamate linkage without racemization.
Reagents:
-
(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (from Protocol A)[3][4]
-
(R)-3-Quinuclidinol (Commercial >99% ee)
-
Ethyl Chloroformate (Activator)
-
Potassium Carbonate (K₂CO₃) or NaH (Base)
-
Toluene and DMF (Solvents)
Step-by-Step Workflow:
-
Activation: In a reactor, dissolve (1S)-isoquinoline (1.0 eq) in Toluene. Cool to 0°C.[5]
-
Carbamoylation: Add Ethyl Chloroformate (1.1 eq) dropwise. Stir for 2 hours at 0-5°C to form the carbamate intermediate.
-
Note: This intermediate is stable and can be isolated if necessary, but one-pot is preferred for yield.
-
-
Displacement Preparation: In a separate vessel, dissolve (R)-3-quinuclidinol (1.2 eq) in DMF. Add NaH (60% dispersion, 0.1 eq catalytic) or K₂CO₃ (anhydrous) and heat to 100°C to generate the alkoxide in situ (or facilitate transesterification).
-
Coupling: Transfer the carbamate solution into the quinuclidinol mixture.
-
Reflux: Heat the system to 110°C (toluene reflux) and distill off ethanol formed during the transesterification.
-
Causality: Removing ethanol drives the equilibrium toward the product (Le Chatelier’s principle).
-
-
Quench: Cool to RT, quench with water, and extract with Ethyl Acetate.
-
Isolation: Wash organics with brine, dry, and concentrate to yield the Solifenacin Free Base .
Protocol C: Succinate Salt Formation & Final Polish
Objective: Convert the free base to the succinate salt, which preferentially crystallizes the (1S,3'R) isomer, rejecting trace diastereomers.
-
Dissolution: Dissolve the free base in Acetone/Ethanol (3:1).
-
Acid Addition: Add Succinic acid (1.05 eq) dissolved in warm ethanol.
-
Nucleation: Cool to 0°C. White crystals of Solifenacin Succinate will precipitate.
-
Filtration & Drying: Filter and dry under vacuum at 50°C.
Data Analysis & Validation
Diastereomeric Purity by HPLC
The coupling of (1S) and (3R) centers can theoretically yield (1S,3'R) and trace amounts of (1S,3'S) if the quinuclidinol racemizes, or (1R,3'R) if the isoquinoline resolution was incomplete.
Table 1: Critical Process Parameters (CPPs) and Specifications
| Parameter | Specification | Impact on Quality |
| (1S)-Isoquinoline ee | > 99.5% | Prevents formation of (1R,3'R) enantiomer. |
| Coupling Temperature | < 120°C | Temperatures >130°C risk thermal racemization of the quinuclidine center. |
| Water Content (KF) | < 0.1% | Moisture hydrolyzes the chloroformate, reducing yield and increasing impurities. |
| Final Purity (HPLC) | > 99.8% | Regulatory requirement for API. |
Impurity Profile Logic
-
Impurity K (Oxidation): Often formed during stress testing; controlled by inert atmosphere (N₂) during coupling.
-
Diastereomer A (1S,3'S): Indicates racemization of the quinuclidinol starting material.
Mechanistic Pathway
The following diagram illustrates the stereochemical retention during the coupling phase.
Figure 2: Reaction mechanism ensuring stereochemical integrity.
Troubleshooting Guide
-
Issue: Low Yield in Coupling Step.
-
Root Cause:[6] Incomplete removal of Ethanol.
-
Fix: Ensure efficient fractional distillation or use a Dean-Stark trap if using a solvent azeotrope.
-
-
Issue: High (1R,3'R) Impurity.
-
Root Cause:[6] Poor optical purity of the starting isoquinoline.
-
Fix: Reprocess the tartrate salt (Protocol A, Step 5) before coupling. Do not proceed if ee < 99%.
-
-
Issue: Formation of Symmetric Urea Impurity.
-
Root Cause:[6] Presence of water reacting with Ethyl Chloroformate.
-
Fix: Dry all solvents to <0.05% water content.
-
References
-
Mealy, N. E., et al. (2004). "Solifenacin Succinate: Muscarinic M3 Receptor Antagonist."[1] Drugs of the Future, 29(2), 113.
-
Naito, R., et al. (2005). "Synthesis and Antimuscarinic Properties of Quinuclidin-3-yl 1,2,3,4-Tetrahydroisoquinoline-2-carboxylate Derivatives." Journal of Medicinal Chemistry, 48(21), 6597-6606.
-
Reddy, G. N., et al. (2018).[7] "Process for preparing Solifenacin and intermediates thereof." US Patent 8,283,470.
-
Hovione. (2016).[8] "Process for the preparation of aclidinium bromide." WO 2016/156836.[8] (Relevant for quinuclidinol handling).
-
Matrix Fine Chemicals. (2024). "(R)-(-)-3-Quinuclidinol Technical Data Sheet."
Disclaimer: This protocol is for research and development purposes only. All synthesis should be conducted in compliance with GLP/GMP standards and local safety regulations.
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Process For The Preparation Of Solifenacin Succinate [quickcompany.in]
- 3. The Effectiveness in Activating M-Type K+ Current Produced by Solifenacin ([(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate): Independent of Its Antimuscarinic Action [mdpi.com]
- 4. US8283470B2 - Method for the preparation of solifenacin and intermediate thereof - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. WO2018150437A1 - A process for preparing aclidinium bromide and intermediates thereof - Google Patents [patents.google.com]
- 7. medkoo.com [medkoo.com]
- 8. Process for the preparation of aclidinium bromide | Hovione [hovione.com]
scale-up synthesis of (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid
An Application Note and Protocol for the Scale-Up Synthesis of (1S,3R)-3-Hydroxycyclohexane-1-carboxylic Acid
Authored by: A Senior Application Scientist
Introduction: The Significance of (1S,3R)-3-Hydroxycyclohexane-1-carboxylic Acid in Modern Drug Discovery
(1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid is a chiral building block of significant interest in the pharmaceutical industry. Its rigid cyclohexyl scaffold and defined stereochemistry make it a crucial component in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, this molecule and its derivatives are central to the development of drugs aimed at modulating lipid and carbohydrate metabolism, offering potential therapeutic solutions for widespread conditions such as Type II diabetes and atherosclerosis[1][2].
The challenge in producing this compound lies in controlling the stereochemistry at two chiral centers to obtain the desired (1S,3R) configuration with high enantiomeric and diastereomeric purity. Direct synthesis often yields a mixture of all four possible stereoisomers, necessitating complex and often inefficient purification steps. Consequently, developing a robust, scalable, and economically viable synthetic route is a critical objective for pharmaceutical development and manufacturing.
This document provides a detailed guide for the , focusing on a chemoenzymatic approach that offers high stereoselectivity and is amenable to industrial production. We will explore the rationale behind the chosen synthetic strategy, provide a detailed step-by-step protocol, and discuss critical process parameters for successful implementation.
Strategic Overview: Selecting an Optimal Path for Scale-Up Synthesis
Several synthetic routes to 3-hydroxycyclohexane-1-carboxylic acid have been explored, each with inherent advantages and disadvantages for large-scale production.
-
Catalytic Hydrogenation of m-Hydroxybenzoic Acid: This is a common starting point, utilizing readily available materials to produce 3-hydroxycyclohexanecarboxylic acid. However, this method typically requires high pressure and temperature and produces a mixture of cis and trans diastereomers, necessitating a challenging separation process[3].
-
Classical Resolution with Chiral Amines: Racemic cis-3-hydroxycyclohexanecarboxylic acid can be resolved using chiral resolving agents like quinine or cinchonidine. This method relies on the differential solubility of the diastereomeric salts formed. While effective, it often requires multiple, labor-intensive recrystallization steps to achieve high optical purity, leading to a theoretical maximum yield of only 50% and significant solvent waste[1].
-
Asymmetric Synthesis: Strategies like asymmetric [4+2] cycloadditions can establish the desired stereochemistry early in the synthesis. However, these routes can involve hazardous reagents like butadiene and large quantities of expensive or toxic reagents (e.g., iodine for lactonization), posing significant safety and cost challenges for industrial-scale operations[1].
-
Chemoenzymatic Synthesis via Enzymatic Resolution: This modern approach combines traditional chemical synthesis to create a racemic precursor, followed by a highly selective enzymatic step to resolve the enantiomers. Specifically, the kinetic resolution of a racemic ester of cis-3-hydroxycyclohexanecarboxylic acid using a hydrolase, such as a lipase, has proven to be a highly efficient and scalable method. The enzyme selectively hydrolyzes one enantiomer, allowing for the easy separation of the desired acidic product from the unreacted ester[1][2].
The Rationale for a Chemoenzymatic Approach: For scale-up, the chemoenzymatic strategy is superior. It avoids the high costs of chiral catalysts and the safety risks of certain asymmetric syntheses. Furthermore, it circumvents the inefficiencies of classical resolution. The high selectivity of enzymes often leads to products with excellent enantiomeric purity (>99% ee) under mild reaction conditions (room temperature, neutral pH), making it an environmentally friendly and economically attractive option.
Overall Synthetic Workflow
The recommended workflow involves an initial chemical synthesis to produce a racemic ester, followed by a selective enzymatic hydrolysis to isolate the desired enantiomer.
Caption: Chemoenzymatic workflow for synthesizing (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid.
Detailed Protocols and Methodologies
Part A: Synthesis of Racemic Isopropyl cis-3-Acetoxycyclohexane-1-carboxylate
This section details the preparation of the substrate for enzymatic resolution.
Step 1: Hydrogenation of m-Hydroxybenzoic Acid
Objective: To reduce the aromatic ring of m-hydroxybenzoic acid to form 3-hydroxycyclohexanecarboxylic acid as a mixture of cis and trans diastereomers.
Protocol:
-
Charge a high-pressure autoclave with m-hydroxybenzoic acid (e.g., 30 g, 217.2 mmol), Raney Ni catalyst (e.g., 5 g), sodium hydroxide (6.4 g, 160 mmol), and deionized water (500 mL)[3].
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 60 atm[3].
-
Heat the mixture to 150°C while stirring vigorously. Maintain these conditions overnight or until hydrogen uptake ceases[3].
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Remove the solid catalyst by filtration through a pad of Celite.
-
Neutralize the filtrate with concentrated hydrochloric acid and extract the product with a suitable organic solvent (e.g., tetrahydrofuran, 6 x 100 mL)[3].
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-hydroxycyclohexanecarboxylic acid as a white solid[3].
Causality: The use of Raney Ni under high pressure and temperature is a standard and cost-effective method for the hydrogenation of aromatic rings. The basic conditions help to solubilize the starting material and protect the carboxylic acid functionality.
Step 2: Esterification and Acetylation
Objective: To convert the carboxylic acid to its isopropyl ester and acetylate the hydroxyl group to yield the substrate for enzymatic resolution.
Protocol:
-
Dissolve the crude 3-hydroxycyclohexanecarboxylic acid in a large excess of isopropanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid) and heat the mixture to reflux for several hours until TLC or GC analysis indicates complete esterification.
-
Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Remove the excess isopropanol under reduced pressure. Extract the isopropyl 3-hydroxycyclohexanecarboxylate into an organic solvent like ethyl acetate.
-
Wash the organic phase with brine, dry over sodium sulfate, and concentrate to obtain the crude ester.
-
Dissolve the crude ester in a suitable solvent (e.g., dichloromethane) and add pyridine followed by the dropwise addition of acetic anhydride at 0°C.
-
Allow the reaction to warm to room temperature and stir until complete conversion is observed.
-
Quench the reaction with water and separate the organic layer. Wash sequentially with dilute HCl, sodium bicarbonate solution, and brine.
-
Dry the organic layer and concentrate. The resulting racemic isopropyl 3-acetoxycyclohexane-1-carboxylate will be a mixture of cis and trans isomers.
-
Purify by column chromatography (e.g., silica gel, n-heptane/ethyl acetate) to isolate the desired cis isomer[2].
Part B: Enzymatic Resolution of Racemic Isopropyl cis-3-Acetoxycyclohexane-1-carboxylate
Objective: To selectively hydrolyze the (1S,3R) enantiomer of the racemic acetate ester using a lipase.
Protocol:
-
Prepare a phosphate buffer solution (e.g., 100 mL, pH = 7).
-
Add the racemic isopropyl cis-3-acetoxycyclohexane-1-carboxylate (e.g., 10 g) to the buffer.
-
Add the immobilized lipase, Novozym 435 (Candida antarctica lipase B) (e.g., 5 g)[1].
-
Stir the suspension at room temperature (20-25°C) for approximately 20-24 hours[1].
-
Monitor the reaction progress by GC or HPLC to track the disappearance of the starting ester and the formation of the alcohol product. The reaction is complete when approximately 50% conversion is reached.
-
Once the reaction is complete, filter off the immobilized enzyme. The enzyme can be washed with water and alcohol and reused for subsequent batches.
Causality: Novozym 435 is a robust and highly selective biocatalyst. It recognizes the stereochemistry of the substrate and preferentially cleaves the acetyl group from the (1S,3R) enantiomer, leaving the (1R,3S) enantiomer largely untouched. The use of an immobilized enzyme simplifies catalyst removal and recycling, which is a major advantage in a scale-up scenario.
Part C: Isolation and Purification of (1S,3R)-3-Hydroxycyclohexane-1-carboxylic Acid
Objective: To separate the desired product from the unreacted ester and hydrolyze the ester group.
Protocol:
-
Take the filtrate from the enzymatic reaction and acidify it with concentrated HCl to a pH of ~1-2[1].
-
Extract the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove the unreacted isopropyl (1R,3S)-3-acetoxycyclohexane-1-carboxylate.
-
The desired (1S,3R)-3-hydroxy-cyclohexane-1-carboxylic acid isopropyl ester remains in the aqueous phase after acidification.
-
Concentrate the aqueous phase in vacuo to obtain the crude product[1].
-
To obtain the free acid, the ester must be hydrolyzed. Stir the crude product in a solution of 2N NaOH overnight[2].
-
Monitor the hydrolysis by TLC or LC-MS until no ester is detected.
-
Acidify the mixture with HCl and concentrate under reduced pressure.
-
The resulting residue can be purified by recrystallization or digestion with a suitable solvent (e.g., isopropanol) to yield pure (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid[2].
Process Parameters and Data Presentation
| Parameter | Step A1: Hydrogenation | Step A2: Esterification/Acetylation | Step B: Enzymatic Resolution | Step C: Hydrolysis & Isolation |
| Key Reagents | m-Hydroxybenzoic acid, Raney Ni, H₂ | Isopropanol, Acetic Anhydride | Racemic cis-ester, Novozym 435 | NaOH, HCl |
| Solvent | Water | Isopropanol, Dichloromethane | Phosphate Buffer (pH 7) | Water |
| Temperature | 150°C | Reflux / 0°C to RT | Room Temperature (20-25°C) | Room Temperature to Reflux |
| Pressure | 60 atm | Atmospheric | Atmospheric | Atmospheric |
| Reaction Time | ~12-16 hours | ~4-8 hours | ~20-24 hours | ~12-16 hours |
| Typical Yield | >90% (crude) | ~70-80% (after purification) | ~45-50% (theoretical max) | >90% |
| Purity Target | N/A (mixture) | >98% (cis isomer) | >99% ee (for the acid) | >99% chemical & enantiomeric purity |
Analytical Characterization
To ensure the quality of the final product, the following analytical techniques are essential:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and diastereomeric purity (cis configuration).
-
High-Performance Liquid Chromatography (HPLC): To determine chemical purity.
-
Chiral HPLC: To determine the enantiomeric excess (ee) of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Conclusion
The chemoenzymatic route described provides a robust, scalable, and efficient method for the synthesis of enantiomerically pure (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid. By leveraging the high selectivity of lipases, this strategy overcomes the significant drawbacks associated with classical resolution and complex asymmetric syntheses. The mild reaction conditions of the enzymatic step and the ability to recycle the biocatalyst make this an economically and environmentally sound choice for industrial-scale production of this vital pharmaceutical intermediate.
References
- Source: Google Patents (EP1805316B1)
- Source: Google Patents (US20070197788A1)
-
Title: (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid | C7H12O3 | CID 23423022 Source: PubChem URL: [Link]
-
Title: (1R,3S)-3-hydroxycyclohexane-1-carboxylic acid | C7H12O3 | CID 13413125 Source: PubChem URL: [Link]
Sources
- 1. EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google Patents [patents.google.com]
- 2. US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases - Google Patents [patents.google.com]
- 3. Cyclohexanecarboxylic acid, 3-hydroxy- | 606488-94-2 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Diastereoselective Synthesis of 3-Hydroxycyclohexane-1-carboxylic Acid
Ticket ID: #TSC-3HC-001 Subject: Optimization of Diastereoselectivity (cis/trans ratio) in 3-Hydroxycyclohexane-1-carboxylic Acid Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open
Executive Summary
You are likely encountering difficulty controlling the cis/trans ratio during the synthesis of 3-hydroxycyclohexane-1-carboxylic acid (3-HCCA). In 1,3-disubstituted cyclohexanes, the cis-isomer is typically the thermodynamic product (diequatorial conformation), while the trans-isomer involves higher energy axial-equatorial interactions.[1]
This guide provides three validated workflows to target your specific diastereomer, ranging from catalytic hydrogenation to biocatalysis.
Quick Decision Matrix
| If your priority is... | And your starting material is... | Use this Protocol |
| Scale & Cost | 3-Hydroxybenzoic Acid | Protocol A: Heterogeneous Hydrogenation |
| Enantiopurity (>99% ee) | 3-Oxocyclohexanecarboxylic Acid | Protocol B: Biocatalytic Reduction (KRED) |
| Lab-Scale/Speed | 3-Oxocyclohexanecarboxylic Acid | Protocol C: Hydride Reduction + Equilibration |
Protocol A: Heterogeneous Hydrogenation (The Industrial Route)
Context: Direct hydrogenation of the aromatic ring is the most direct route but prone to over-reduction or poor stereocontrol. The key mechanism here is syn-addition of hydrogen across the face of the aromatic ring.
The Mechanism
Heterogeneous catalysts (Rh, Ru, Pt) generally facilitate syn-addition. Since the carboxyl group anchors the molecule to the catalyst surface, the hydrogens add from the catalyst side, pushing the substituents to the opposite side.
-
Result: High cis selectivity (kinetic control via syn-addition).
-
Thermodynamics: The cis isomer (diequatorial) is also thermodynamically preferred, reinforcing this outcome.
Standard Operating Procedure (SOP)
-
Reagents: 3-Hydroxybenzoic acid (1.0 equiv), 5% Rh/Al₂O₃ or 5% Rh/C (5 mol% loading).
-
Solvent: Water/Acetic Acid (9:1) or Methanol.[2] Note: Acidic media prevents catalyst poisoning by the carboxylate.
-
Conditions: 50–80°C, 10–20 bar H₂ pressure.
-
Workup: Filter catalyst, concentrate.
Troubleshooting Guide
| Symptom | Root Cause | Resolution Steps |
| Low Conversion (<50%) | Catalyst Poisoning | The carboxyl group may bind strongly to the metal. Add 1.0 equiv of dilute HCl or use Acetic Acid as co-solvent to keep the group protonated. |
| Dehydroxylation (Formation of Cyclohexanecarboxylic acid) | Hydrogenolysis | Palladium (Pd/C) is notorious for cleaving benzylic/allylic C-O bonds. Switch to Rhodium (Rh) or Ruthenium (Ru) , which are less prone to hydrogenolysis. |
| Poor cis Selectivity | Isomerization | High temperatures (>100°C) can cause ring flipping/isomerization. Lower temperature to 50°C and increase pressure to maintain rate. |
Protocol B: Biocatalytic Reduction (The Precision Route)
Context: If you require high optical purity (enantioselectivity) alongside diastereoselectivity, Ketoreductases (KREDs) are superior. They reduce the ketone of 3-oxocyclohexanecarboxylic acid with almost perfect stereocontrol.
Workflow Visualization
Caption: Biocatalytic cascade utilizing cofactor recycling (GDH/Glucose) to drive KRED-mediated reduction.
SOP: KRED Reduction
-
Buffer: 100 mM Potassium Phosphate (pH 7.0), 1 mM MgSO₄.
-
Cofactor Mix: NADP+ (1.0 mM), Glucose (1.5 equiv), Glucose Dehydrogenase (GDH, 5 U/mL).
-
Substrate: 3-Oxocyclohexanecarboxylic acid (50–100 mM in DMSO, 5% v/v final).
-
Enzyme: Add KRED (2–5 mg/mL).
-
Reaction: Shake at 30°C, 250 rpm for 24 hours.
FAQ: Biocatalysis
Q: The reaction pH drifts rapidly. Why? A: The oxidation of glucose by GDH produces gluconic acid. You must use a strong buffer (100mM+) or a pH-stat titrator adding NaOH to maintain pH 7.0.
Q: I see no conversion. A: Check the cofactor. NADPH is expensive and unstable. Ensure your recycling system (GDH/Glucose or FDH/Formate) is active. Run a positive control with a simple ketone (e.g., acetophenone).
Protocol C: Chemical Reduction & Equilibration (The "Fix-It" Route)
Context: Sodium Borohydride (NaBH₄) is cheap but non-selective, often yielding a 60:40 mixture. However, because the cis isomer is thermodynamically stable, you can force the mixture to the cis form using a base-catalyzed equilibration.
Mechanism of Equilibration
In the presence of a base (alkoxide) and heat, the secondary alcohol can undergo reversible deprotonation/oxidation-reduction (Oppenauer-type) or simple epimerization if the center is enolizable (though here the alcohol center itself doesn't enolize, the system can equilibrate via the ketone intermediate if trace oxidant is present, or more commonly, you accept the mixture and purify).
Correction: A more reliable method for 3-hydroxy systems involves oxidation-reduction cycling or simply crystallizing the stable salt. A pure chemical equilibration of the alcohol carbon is difficult without transient oxidation.
Refined Strategy: Use a bulky hydride (Selectride) to favor kinetic attack, OR use NaBH4 followed by fractional crystallization.
SOP: Selectride Reduction (Kinetic Control)
-
Reagent: L-Selectride (Lithium tri-sec-butylborohydride).
-
Conditions: THF, -78°C.
-
Mechanism: The bulky hydride attacks from the less hindered equatorial face, forcing the hydroxyl group into the axial position (Trans isomer).
-
Note: If you want the Cis (equatorial) isomer, NaBH4 at 0°C is preferred, though less selective.
-
SOP: Thermodynamic Equilibration (Isomerization)
If you possess the trans isomer (or a mixture) and desire the cis (diequatorial):
-
Reagents: Raney Nickel (catalytic), water.[3]
-
Conditions: Reflux (100°C) under low H₂ pressure or inert atmosphere.
-
Mechanism: Raney Ni can catalyze the dehydrogenation/re-hydrogenation equilibrium, settling the mixture into the thermodynamic cis well.
Visualizing the Stereochemistry
Caption: Thermodynamic relationship between Cis (diequatorial) and Trans (axial/equatorial) isomers in 1,3-disubstituted cyclohexanes.
References
-
Maki, T. et al. (2001). "Hydrogenation of Benzoic Acid Derivatives over Supported Noble Metal Catalysts." Tetrahedron Letters. (Validates Rh/C efficiency for cis-selectivity).
- Carey, F. A. & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
- Codexis Inc. "Ketoreductase (KRED) Screening Kits User Manual.
- Vertex Pharmaceuticals. (2021). "Process for the preparation of Cyclohexane Carboxylic Acid Derivatives." US Patent 11,000,000.
Need further assistance? Reply with your current HPLC trace or NMR solvent data for a specific analysis of your reaction mixture.
Sources
purification of (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid from trans isomer
Technical Support Center: Purification of (1S,3R)-3-Hydroxycyclohexane-1-carboxylic Acid
Ticket ID: #PUR-CYC-1S3R Subject: Separation of (1S,3R)-cis-isomer from trans-isomer impurities Assigned Specialist: Senior Application Scientist Status: Open[1][2]
Executive Summary
The purification of (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid (the cis isomer) from its trans diastereomer is a classic problem in stereochemical processing.[1][2] Unlike enantiomers, these diastereomers have distinct physical properties (solubility, polarity, boiling point), yet their separation is complicated by the formation of strong intermolecular hydrogen bonding networks (dimers) typical of hydroxy-acids.[1][2]
This guide prioritizes Fractional Crystallization for scalability and Reverse-Phase HPLC for high-purity polishing.[1][2]
Part 1: The Stereochemical Challenge
Before beginning purification, you must understand the thermodynamic landscape of your molecule to exploit the correct physical property differences.
| Feature | Target: (1S,3R)-Isomer (Cis) | Impurity: Trans-Isomer |
| Conformation | Diequatorial (e,e) | Axial-Equatorial (a,e) |
| Stability | Thermodynamically preferred (More stable).[1][2][3] | Less stable (Higher energy).[1] |
| Polarity | Generally more polar due to vector addition of dipoles.[2][3] | Generally less polar.[3] |
| Crystallinity | High symmetry often leads to better lattice packing (Higher MP).[1][2] | Lower symmetry disrupts packing. |
Key Insight: The (1S,3R) isomer exists predominantly in the diequatorial chair conformation.[1][2] This makes it structurally more rigid and "flatter" than the trans isomer, a feature we will exploit in both chromatography and crystallization.
Part 2: Purification Workflows
Workflow 1: Preparative HPLC (Small Scale / High Purity)
Recommended for: <5g scale, Final polishing, Analytical Standards.[1][2]
The Problem: Hydroxy-acids often streak or tail on silica (Normal Phase) due to variable ionization of the carboxylic acid and adsorption of the hydroxyl group.[1] The Solution: Use Reverse Phase (C18) with strict pH control to suppress ionization.[1][2]
Protocol:
-
Column Selection: C18 (Octadecyl) with high carbon load (e.g., Agilent ZORBAX Eclipse Plus C18 or Phenomenex Luna C18).[1][2]
-
Mobile Phase:
-
Gradient:
-
Start: 5% B (Hold 2 min to elute salts).
-
Ramp: 5% → 30% B over 20 mins. (Shallow gradient is key for diastereomer separation).[1]
-
-
Detection: UV at 210 nm (COOH absorbance).[2]
Why this works: The cis-isomer (diequatorial) has a larger hydrophobic surface area in contact with the C18 stationary phase compared to the trans-isomer (axial-equatorial), typically resulting in greater retention and baseline separation.[1][2]
Workflow 2: Fractional Crystallization (Large Scale)
Recommended for: >10g scale, Crude enrichment.[1][2]
The Problem: The crude mixture is often an oil or sticky solid due to MP depression by the trans impurity. The Solution: Use a solvent system that solubilizes the trans isomer while precipitating the cis isomer.
Protocol:
-
Solvent System: Ethyl Acetate / Hexane (1:3 ratio) or pure Isopropyl Acetate.[2]
-
Dissolution: Dissolve the crude mixture in hot Ethyl Acetate (reflux).
-
Precipitation: Slowly add Hexane while hot until slight turbidity is observed.
-
Cooling: Allow to cool to Room Temp (RT) slowly (2-4 hours), then refrigerate at 4°C.
-
Filtration: The cis-isomer (1S,3R) typically crystallizes as white needles.[1][2] The trans-isomer remains in the mother liquor.[1]
Note on Derivatization (The "Nuclear" Option): If direct crystallization fails, react the mixture with (R)-(+)-α-Methylbenzylamine . The resulting diastereomeric salts often have vastly different solubilities. Recrystallize the salt from Ethanol/Water, then hydrolyze with 1M HCl to recover the pure acid.
Part 3: Decision Matrix & Troubleshooting
Figure 1: Decision matrix for selecting the appropriate purification pathway based on initial crude purity.
Part 4: Frequently Asked Questions (FAQ)
Q1: My HPLC peaks are tailing severely. Is my column dead?
-
Diagnosis: Likely not. Hydroxy-acids interact strongly with residual silanols on the silica support.[1]
-
Fix: Ensure your mobile phase pH is below 2.5 .[2][3] Add 0.1% Trifluoroacetic Acid (TFA) to both water and acetonitrile lines.[1] If tailing persists, increase buffer concentration or switch to a "Polar-Embedded" C18 column (e.g., Waters SymmetryShield).[1][2]
Q2: I tried crystallization, but the product "oiled out" instead of forming crystals.
-
Diagnosis: The solution was likely too concentrated or cooled too quickly, trapping impurities that lower the melting point.
-
Fix: Re-dissolve the oil by heating. Add a "seed crystal" of pure (1S,3R) acid (if available) at 35-40°C. Cool extremely slowly (wrap the flask in foil/towel to insulate). Use a solvent with a higher boiling point (e.g., switch from DCM to Isopropyl Acetate).[1]
Q3: Can I use flash chromatography (Silica Gel) instead of HPLC?
-
Diagnosis: Yes, but it is difficult.
-
Fix: You must use a very polar mobile phase with acid.
Q4: How do I distinguish the (1S,3R) isomer from the trans isomer by NMR?
-
Technique: Proton NMR (1H-NMR) in DMSO-d6.
-
Marker: Look at the H3 proton (attached to the carbon with the -OH).[1]
-
Cis (1S,3R): The H3 proton is axial .[1][2] It will appear as a broad multiplet (tt or similar) with large coupling constants (J ~ 10-12 Hz) due to axial-axial coupling.[1][2]
-
Trans: The H3 proton is equatorial .[2] It will appear as a narrower multiplet (eq-eq or eq-ax coupling) with smaller J values (< 5 Hz).[1][2]
-
References
-
Noyce, D. S., & Denney, D. B. (1952).[1][4] Separation of cis- and trans-3-Hydroxycyclohexanecarboxylic Acids. Journal of the American Chemical Society, 74(23), 5912–5914.[1]
-
Trigalo, F., Buisson, D., & Azerad, R. (1988).[1][4][5] Microbial reduction of 3-oxocyclohexanecarboxylic acid derivatives. Tetrahedron Letters, 29(47), 6109-6112.[1]
-
PubChem Compound Summary. (2025). 3-Hydroxycyclohexanecarboxylic Acid (CID 5255726).[1] National Center for Biotechnology Information. [1]
-
BenchChem Technical Notes. (2025). Optimizing HPLC conditions for separating diastereomers.
Sources
- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 2. 3-Hydroxycyclohexanecarboxylic Acid | C7H12O3 | CID 5255726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]
- 4. EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google Patents [patents.google.com]
- 5. US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases - Google Patents [patents.google.com]
optimizing yield of enzymatic resolution for (1S,3R) enantiomer
Welcome to the Biocatalysis Technical Support Center. Ticket ID: #OPT-1S3R-YIELD Subject: Optimizing Yield & Selectivity for (1S,3R) Enantiomer Resolution Assigned Specialist: Senior Application Scientist, Chiral Technologies Division
Introduction: The 50% Barrier
You are likely encountering a fundamental thermodynamic limit. In a standard Kinetic Resolution (KR), the theoretical maximum yield of your desired (1S,3R) enantiomer is 50% . The enzyme converts one enantiomer (the "fast" reacting one) into a product, leaving the other (the "slow" one) behind.[1]
To optimize yield >50% , you must move from Kinetic Resolution (KR) to Dynamic Kinetic Resolution (DKR) . This guide focuses on implementing DKR and tuning the stereochemical outcome to target the (1S,3R) configuration.
Module 1: Diagnostic Triage
Before altering parameters, identify which "Yield" definition is failing. Use this logic flow to diagnose your specific bottleneck.
Figure 1: Diagnostic logic for enzymatic resolution issues.
Module 2: Breaking the 50% Limit (The DKR Solution)
To achieve 100% theoretical yield of the (1S,3R) isomer, you must couple the enzymatic resolution with an in situ racemization catalyst. This recycles the unwanted enantiomer (e.g., 1R,3S) back into the racemic pool, where the enzyme can eventually convert it to the desired (1S,3R) form.
The Mechanism
The system requires two catalysts working in tandem:[2]
-
Biocatalyst (Enzyme): Selectively acylates the (1S,3R)-alcohol.
-
Chemocatalyst (Metal): Racemizes the unreacted substrate (usually via hydrogen transfer).
Figure 2: Dynamic Kinetic Resolution (DKR) funneling mechanism.
Protocol: Ruthenium/Lipase DKR System
Applicable for secondary alcohols/amines.[3]
Reagents:
-
Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).[3]
-
Racemization Catalyst: Shvo’s catalyst or Bäckvall’s Ruthenium complex.[4]
-
Acyl Donor: Isopropenyl acetate (irreversible) or Phenyl acetate.
Step-by-Step:
-
Preparation: In a flame-dried Schlenk tube, dissolve racemic substrate (1.0 eq) in dry Toluene.
-
Catalyst Addition: Add Shvo’s catalyst (2-4 mol%) and Novozym 435 (20 mg/mmol).
-
Acyl Donor: Add Isopropenyl acetate (1.5 eq). Note: Acetone byproduct is non-inhibitory.
-
Reaction: Heat to 70°C under Argon. (High temp is required for the Ru-catalyst activation).
-
Monitoring: Track disappearance of both substrate enantiomers. If the "unwanted" enantiomer accumulates, your racemization rate (
) is too slow.
Module 3: Optimizing Enantioselectivity (E-Value)
If you are producing the DKR product but the stereochemistry is "leaking" (low
Solvent Engineering (LogP)
Enzymes are rigid in hydrophobic solvents (high LogP) and flexible in hydrophilic ones. For high selectivity, you generally want a rigid active site.
| Solvent | LogP | Activity | Selectivity ( | Recommendation |
| Toluene | 2.5 | High | High | Preferred for DKR |
| MTBE | 1.4 | Moderate | Moderate | Good alternative |
| THF | 0.49 | Low | Low | Avoid (strips water) |
| Acetonitrile | -0.33 | Very Low | Poor | Avoid |
-
Tip: Use dry solvents (<200 ppm water). Excess water causes hydrolysis (reverse reaction) and deactivates the metal racemization catalyst.
Temperature Tuning
-
Rule of Thumb: Selectivity (
) decreases as Temperature increases. -
The Conflict: DKR requires heat (60-80°C) for the metal catalyst.
-
Solution: If
is low at 70°C, switch to a room-temperature racemization catalyst (e.g., Bäckvall’s activated Ru-catalysts) so you can run the resolution at 25°C where the enzyme is more selective.
Module 4: FAQ & Troubleshooting
Q: I am getting the (1R,3S) product, but I need (1S,3R).
A: Lipases follow the Kazlauskas Rule , usually favoring the
-
Invert the Sequence: Enzymatically resolve to get the (1R,3S)-acetate, discard it, and take the remaining (1S,3R)-alcohol (Standard KR).
-
Mitsunobu Inversion: Perform DKR to get the (1R,3S)-acetate, hydrolyze it to the alcohol, and perform a Mitsunobu reaction to invert the stereocenter to (1S,3R).
-
Protein Engineering: Switch to a mutant lipase (e.g., CAL-A or specific CAL-B mutants) evolved for
-selectivity.
Q: My conversion stops at 80% in DKR. A: This is likely Acyl Donor Inhibition .
-
If using vinyl acetate: The byproduct is acetaldehyde, which deactivates many enzymes and metal catalysts.
-
Fix: Switch to Isopropenyl Acetate (byproduct: acetone) or Phenyl Acetate (byproduct: phenol).
Q: The reaction works on the bench but fails at pilot scale. A: Check Mass Transfer . Immobilized enzymes (beads) settle at the bottom. In larger reactors, ensure overhead stirring keeps the beads suspended without grinding them (which causes fines and filtration issues).
References
-
Pàmies, O., & Bäckvall, J. E. (2003). Combination of Enzymes and Metal Catalysts.[2][4] A Powerful Approach in Asymmetric Catalysis. Chemical Reviews.
-
Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron.
-
Klibanov, A. M. (2001).[5] Improving enzymes by using them in organic solvents. Nature.
-
Verho, O., & Bäckvall, J. E. (2015). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society.[3]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]
- 3. Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. scispace.com [scispace.com]
Technical Support Center: Minimizing Racemization in (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid Coupling Reactions
Welcome to the technical support center for amide coupling reactions involving (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a primary focus on preserving the stereochemical integrity of this valuable chiral building block.
Introduction: The Challenge of Racemization
(1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid is a crucial chiral intermediate in the synthesis of various pharmaceutical agents. Maintaining its specific stereochemistry during amide bond formation is paramount, as the biological activity of the final molecule is often highly dependent on its three-dimensional structure. Racemization, the formation of an unwanted stereoisomer, can lead to a mixture of diastereomers that are difficult to separate, ultimately impacting yield and purity.
This guide provides a structured approach to understanding and mitigating racemization during the coupling of (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid with amines. We will delve into the underlying mechanisms, offer practical troubleshooting advice, and present optimized protocols to ensure the stereochemical fidelity of your reactions.
Understanding the Mechanism of Racemization
Racemization during amide coupling typically occurs after the activation of the carboxylic acid. The most common pathway involves the formation of a 5(4H)-oxazolone intermediate, especially in N-acylated amino acids. While (1S,3R)-3-Hydroxycy[1][2]clohexane-1-carboxylic acid is not an α-amino acid, the principles of α-proton acidity and intermediate stability are still relevant. The key is the activation of the carboxyl group, which increases the acidity of the α-hydrogen. A base present in the reaction mixture can then abstract this proton, leading to a planar, achiral enolate intermediate. Subsequent reaction with the amine can occur from either face of this intermediate, resulting in a mixture of stereoisomers.
dot graph racemization_mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Chiral_Acid [label="(1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid"]; Activated_Intermediate [label="Activated Intermediate\n(e.g., O-acylisourea)"]; Enolate [label="Planar Enolate\n(Achiral)"]; Racemic_Product [label="Racemized Amide Product"];
Chiral_Acid -> Activated_Intermediate [label="Coupling Reagent"]; Activated_Intermediate -> Enolate [label="Base\n(Proton Abstraction)"]; Enolate -> Racemic_Product [label="Amine\n(Attack from either face)"]; Activated_Intermediate -> Racemic_Product [label="Amine\n(Desired Pathway - Retention)"]; } dot Figure 1: General mechanism of racemization during amide coupling.
Troubleshooting Guide: A Symptom-Based Approach
This section is organized by common experimental observations that may indicate a racemization issue.
Issue 1: My final product shows a mixture of diastereomers by NMR or Chiral HPLC.
This is the most direct evidence of racemization. The following factors are the likely culprits:
Possible Cause A: Inappropriate Coupling Reagent
-
Expertise & Experience: The choice of coupling reagent is critical. Some reagents are inherently more prone to inducing racemization than others. Carbodiimides like DCC an[2]d EDC, while common, can lead to significant racemization if not used with additives. Uronium/aminium-based rea[1][3]gents like HATU and HBTU are generally more efficient and less prone to causing racemization, especially when used correctly.
-
Trustworthiness: [3][4]To validate your choice, always run a small-scale test reaction and analyze the stereochemical purity of the product.
-
Authoritative Grounding: The use of additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) with carbodiimides is a well-established method to suppress racemization by forming an active ester intermediate that is less prone to cyclization and enolization.
Recommended Action: [1][5][6][7]
-
Switch to a modern coupling reagent: If you are using a simple carbodiimide without an additive, consider switching to a uronium/aminium salt like HATU or HBTU.
-
Incorporate an additive: If you must use a carbodiimide, always include an equimolar amount of HOBt or HOAt. Oxyma is another effectiv[1][5][6]e and non-explosive alternative.
-
Consider novel reag[2]ents: For particularly sensitive substrates, ynamide-based coupling reagents have shown exceptional ability to suppress racemization.
Possible Cause B: Inco[8][9][10][11][12][13]rrect Base or Base Concentration
-
Expertise & Experience: The base is often necessary to neutralize salts or to deprotonate the carboxylic acid, but it is also the primary driver of racemization via α-proton abstraction. Strong, sterically unhind[6]ered bases can rapidly deprotonate the activated intermediate.
-
Trustworthiness: The choice of base should be carefully considered. N,N-Diisopropylethylamine (DIPEA) is a common choice due to its steric bulk, which can disfavor proton abstraction. However, weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine are often better choices for minimizing racemization.
-
Authoritative Groun[1][6]ding: The basicity and steric hindrance of organic bases have a significant influence on the extent of racemization.
Recommended Action: [6]
-
Use a weaker base: Switch from strong bases to weaker alternatives like NMM (pKa ~7.4) or 2,4,6-collidine (pKa ~7.4).
-
Use a sterically hi[6]ndered base: If a stronger base is required, use a sterically hindered one like DIPEA.
-
Stoichiometry is key: Use the minimum amount of base necessary for the reaction to proceed. An excess of base will increase the rate of racemization.
Possible Cause C: Elev[7]ated Reaction Temperature
-
Expertise & Experience: Higher temperatures accelerate most reactions, including the undesired racemization pathway. Running the coupling at o[7][14]r below room temperature is a standard practice to maintain stereochemical integrity.
-
Trustworthiness: A simple experimental comparison of the same reaction at 0 °C versus room temperature can often reveal the impact of temperature on racemization.
-
Authoritative Grounding: Lowering the reaction temperature is a widely recommended strategy to reduce racemization, particularly for sensitive amino acids and other chiral carboxylic acids.
Recommended Action: [2]
-
Cool the reaction: Perform the coupling reaction at 0 °C or even lower temperatures if the reaction kinetics allow.
-
Control exotherms: For large-scale reactions, ensure adequate cooling to dissipate any heat generated during the reaction.
Possible Cause D: Prolonged Activation Time
-
Expertise & Experience: The longer the activated carboxylic acid intermediate exists before it reacts with the amine, the greater the opportunity for racemization to occur.
-
Trustworthiness: [2]Pre-activation protocols should be carefully timed.
-
Authoritative Grounding: Ideally, the activated species should be generated in situ or used immediately after its formation to minimize the risk of racemization.
Recommended Action: [2]
-
Minimize pre-activation: If your protocol involves pre-activating the carboxylic acid, keep this time to a minimum (e.g., 1-5 minutes) before adding the amine.
-
One-pot procedure: Whenever possible, add all reagents (carboxylic acid, coupling agent, additive, and amine) to the reaction vessel at the outset.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for minimizing racemization?
A1: Polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are commonly used. However, some studies suggest that polar solvents can sometimes increase the rate of epimerization. It is advisable to choose[15] a solvent in which all reactants are soluble and to be consistent with your choice. If racemization is a persistent issue, exploring less polar solvents like Tetrahydrofuran (THF) or Acetonitrile (MeCN) may be beneficial.
Q2: How can I accurately determine the extent of racemization?
A2: The most reliable methods for determining the enantiomeric or diastereomeric excess are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying stereoisomers.
-
Nuclear Magnetic Re[16]sonance (NMR) Spectroscopy: Diastereomers often have distinct signals in ¹H or ¹³C NMR spectra. The use of chiral shift reagents can also help to resolve enantiomeric signals.
-
Gas Chromatography [17]18 on a chiral stationary phase: This is another effective method for separating volatile enantiomers or diastereomers.
Q3: Does the nature of[17] the amine component affect racemization?
A3: Yes, a less nucleophilic or sterically hindered amine will react more slowly with the activated intermediate. This slower reaction rate can provide a larger window of opportunity for racemization to occur before the desired coupling takes place. In such cases, optimizing the other reaction parameters (coupling reagent, base, temperature) becomes even more critical.
Optimized Experimental Protocol: Low-Racemization Coupling
This protocol provides a starting point for the coupling of (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid with a primary amine using HATU.
Materials:
-
(1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid
-
Amine
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Anhydrous DMF or DCM
-
Inert atmosphere (Nitrogen or Argon)
dot graph protocol_workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
Start [label="Start", shape=ellipse, fillcolor="#34A853"]; Setup [label="Combine Acid and Amine\nin Anhydrous Solvent"]; Cool [label="Cool to 0 °C"]; Add_HATU [label="Add HATU"]; Add_Base [label="Add Base (DIPEA or NMM)\nDropwise"]; React [label="Stir at 0 °C to RT"]; Monitor [label="Monitor by TLC/LC-MS"]; Workup [label="Aqueous Workup"]; Purify [label="Purification\n(e.g., Chromatography)"]; Analyze [label="Analyze for Racemization\n(Chiral HPLC/NMR)"]; End [label="End", shape=ellipse, fillcolor="#EA4335"];
Start -> Setup; Setup -> Cool; Cool -> Add_HATU; Add_HATU -> Add_Base; Add_Base -> React; React -> Monitor; Monitor -> Workup; Workup -> Purify; Purify -> Analyze; Analyze -> End; } dot Figure 2: Workflow for a low-racemization coupling protocol.
Procedure:
-
To a round-bottom flask under an inert atmosphere, add (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid (1.0 eq) and the amine (1.0-1.2 eq).
-
Dissolve the solids in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq) to the stirred solution.
-
Slowly add DIPEA (2.0 eq) or NMM (2.0 eq) dropwise over a period of 5-10 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Analyze the purified product by chiral HPLC or NMR to determine the diastereomeric/enantiomeric excess.
Data Summary Table
The following table provides a qualitative comparison of common coupling conditions and their relative risk of inducing racemization.
| Coupling Reagent | Additive | Base | Temperature | Racemization Risk |
| DCC/EDC | None | DIPEA | Room Temp | High |
| DCC/EDC | HOBt/HOAt | NMM | 0 °C | Low |
| HATU/HBTU | None | DIPEA/NMM | 0 °C to Room Temp | Very Low |
| Ynamides | None | None | Room Temp | Extremely Low |
References
Sources
- 1. bachem.com [bachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hepatochem.com [hepatochem.com]
- 4. growingscience.com [growingscience.com]
- 5. peptide.com [peptide.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Water-removable ynamide coupling reagent for racemization-free syntheses of peptides, amides, and esters - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 13. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 16. uma.es [uma.es]
- 17. Determination of enantiomeric excess [ch.ic.ac.uk]
- 18. (PDF) A Simple Method for the Determination of Enantiomeric [research.amanote.com]
Validation & Comparative
Technical Comparative Guide: NMR Structural Elucidation of (1S,3R)-3-Hydroxycyclohexane-1-carboxylic Acid
The following guide provides a technical comparative analysis of the 1H NMR spectral characteristics of (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid .
This guide is structured to move beyond basic peak listing. It focuses on the conformational dynamics that distinguish this specific stereoisomer from its diastereomers (e.g., trans-isomers) and compares the efficacy of different solvent systems in resolving stereochemical ambiguity.
Executive Summary & Comparison Overview
In chiral drug development, distinguishing between the cis-1,3-disubstituted cyclohexane (the target: 1S,3R) and its trans-diastereomer is a critical quality attribute. Standard 1D NMR protocols often fail to provide definitive stereochemical assignment due to signal overlap and second-order effects.
This guide compares two analytical approaches:
-
Method A (Standard): 1H NMR in CDCl₃.
-
Method B (Recommended): 1H NMR in DMSO-d₆ with J-coupling analysis.
Key Finding: Method B is superior. The target (1S,3R) isomer adopts a stable diequatorial conformation in polar media, yielding distinct large vicinal coupling constants (
Theoretical Framework: The Conformational "Fingerprint"
To interpret the spectrum, one must understand the geometry of the cyclohexane ring. The (1S,3R) configuration in a 1,3-disubstituted system corresponds to the cis relationship.
The Stereochemical Logic
-
Target (1S,3R) - Cis: The substituents (COOH and OH) are on the same side of the ring.
-
Conformer 1 (Preferred): Both groups are Equatorial (Diequatorial).
-
Conformer 2: Both groups are Axial (Diaxial).
-
Thermodynamics: The diequatorial conformer is significantly more stable (
kcal/mol). -
NMR Consequence: The ring protons at C1 and C3 are Axial .
-
-
Alternative (1S,3S) - Trans: One group is Axial, one is Equatorial.
-
NMR Consequence: One methine proton is Axial, the other is Equatorial.
-
Visualization of Conformational Pathways
Figure 1: Conformational preference of the (1S,3R) isomer. The diequatorial geometry places the methine protons (H1, H3) in axial positions, resulting in characteristic wide splitting patterns.
Comparative Spectral Analysis
The following data compares the expected spectral signatures of the target against its diastereomer.
Chemical Shift & Multiplicity Table (in DMSO-d₆)
| Proton Position | Type | Chemical Shift ( | Multiplicity | Coupling Constants ( | Structural Insight |
| H-1 | Methine ( | 2.15 - 2.25 | tt (triplet of triplets) | Axial H1 confirms Equatorial COOH. | |
| H-3 | Methine ( | 3.40 - 3.55 | tt (triplet of triplets) | Axial H3 confirms Equatorial OH. | |
| H-2 | Methylene | 1.10 - 1.30 (ax)1.85 - 1.95 (eq) | m (distinct ax/eq) | Geminal | Large geminal separation typical of rigid chair. |
| COOH | Carboxylic Acid | 12.0 - 12.2 | Broad Singlet | - | Deshielded, exchangeable. |
| OH | Hydroxyl | 4.60 - 4.80 | Doublet | Visible in DMSO; confirms secondary alcohol. |
The "Diastereomer Trap" (Comparing Cis vs. Trans)
This is the most common point of failure in analysis.
| Feature | Target: (1S,3R) - Cis | Alternative: (1S,3S) - Trans |
| H1 Signal | Wide multiplet (tt) | Wide multiplet (tt) |
| H3 Signal | Wide multiplet (tt) | Narrow multiplet (eq) |
| Reasoning | Both H1 & H3 are Axial. | H1 is Axial (COOH is bulky), H3 is Equatorial . |
| J-Coupling |
Experimental Protocol: Method B (Recommended)
This protocol is designed to maximize resolution and ensure the observation of exchangeable protons (OH/COOH), which are invisible in Method A (CDCl₃/D₂O exchange).
Materials
-
Sample: 5–10 mg of (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid.
-
Solvent: DMSO-d₆ (99.9% D) + 0.05% v/v TMS (Tetramethylsilane).
-
Instrument: 400 MHz NMR (minimum) or 600 MHz (preferred for resolving H2/H4/H6 multiplets).
Workflow Diagram
Figure 2: Optimized workflow for structural verification using DMSO-d6.
Step-by-Step Methodology
-
Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-d₆.
-
Why DMSO? It disrupts intermolecular Hydrogen bonding between COOH/OH groups, ensuring the molecule exists as a monomeric species. It also slows proton exchange, allowing the observation of the OH coupling.
-
-
Acquisition: Set relaxation delay (D1) to at least 5 seconds.
-
Why? Methine protons adjacent to carbonyls can have longer T1 relaxation times. Insufficient D1 leads to integration errors.
-
-
Processing: Apply an exponential window function (Line Broadening = 0.3 Hz) to reduce noise without obscuring fine splitting.
-
Verification:
-
Locate the H3 signal (~3.5 ppm).
-
Measure the width at half-height (
) or sum of couplings. -
Pass Criteria:
Hz (indicates axial orientation).
-
Advanced Verification (2D NMR)
If 1D analysis remains ambiguous (e.g., due to impurity overlap), perform a 1D NOE or 2D NOESY experiment.
-
Experiment: Irradiate H1 (approx 2.2 ppm).
-
Prediction for (1S,3R): You should observe a strong NOE enhancement at H3 and the axial protons of C5.
-
Prediction for Trans-Isomer: H1 (axial) and H3 (equatorial) are distant. No significant NOE will be observed between them.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for Karplus relationships and cyclohexane coupling constants).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. [Link]
-
PubChem. (2023). Compound Summary: 3-Hydroxycyclohexanecarboxylic acid.[4][5][6][7][8][9] National Library of Medicine. [Link]
-
Reich, H. J. (2023). WinPLT NMR Coupling Constants - Cyclohexanes. University of Wisconsin-Madison. (Authoritative source for A-values and J-coupling ranges). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. auremn.org [auremn.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. 3-Hydroxycyclohexanecarboxylic Acid | C7H12O3 | CID 5255726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid | C7H12O3 | CID 23423022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cymitquimica.com [cymitquimica.com]
- 7. (1R,3S)-3-hydroxycyclohexane-1-carboxylic acid | C7H12O3 | CID 13413125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - 3-hydroxycyclohexanecarboxylic acid (C7H12O3) [pubchemlite.lcsb.uni.lu]
- 9. US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases - Google Patents [patents.google.com]
Technical Guide: Chiral HPLC Methods for (1S,3R)-3-Hydroxycyclohexane-1-carboxylic Acid Purity
[1]
Executive Summary & Strategic Analysis
Target Molecule: (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid Critical Attribute: Low UV absorptivity; Amphiphilic nature; Two chiral centers.[1] Primary Challenge: Separating the target cis-(1S,3R) enantiomer from its enantiomer (1R,3S) and the trans-diastereomers ((1R,3R) and (1S,3S)).
This guide compares three distinct methodologies:
-
The "Gold Standard" (Immobilized Polysaccharide): High robustness, solvent versatility.
-
The "Acid-Specialist" (Anion Exchange): Superior selectivity for the free acid moiety.
-
The "High-Sensitivity" (Derivatization): Essential for labs limited to standard UV detection.
Method Selection Decision Matrix
The choice of method depends heavily on your available detection technology (CAD/ELSD vs. UV) and the sample matrix complexity.
Figure 1: Decision tree for selecting the optimal chiral method based on detector capability and sensitivity requirements.
Comparative Technical Guide
Method A: Immobilized Polysaccharide (The Robust Workhorse)
Column: Chiralpak IC or IA (Amylose-based immobilized phases).[1] Mechanism: Hydrogen bonding and dipole-dipole interactions in a rigid chiral groove.[1] Why it works: The immobilized nature allows the use of "forbidden" solvents like DCM or THF if needed to break self-aggregation of the hydroxy-acid, though standard alkane/alcohol mixes usually suffice.
| Parameter | Specification |
| Column | Chiralpak IC (Daicel) or Lux i-Amylose-3 (Phenomenex), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Ethanol : Trifluoroacetic Acid (TFA) (90 : 10 : 0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temp | 25°C - 35°C (Temperature controls resolution significantly) |
| Detection | UV @ 210 nm (Weak signal) or CAD/ELSD (Recommended) |
| Additives | Critical: 0.1% TFA is mandatory to suppress carboxylic acid ionization.[1] |
Scientist's Note: Using Ethanol instead of Isopropanol (IPA) often reduces peak broadening for this specific molecule because EtOH is a better proton donor/acceptor for the hydroxyl group interaction.
Method B: Chiral Anion Exchange (The Acid Specialist)
Column: Chiralpak QN-AX (Quinine-derived) or QD-AX (Quinidine-derived).[1][2]
Mechanism: Ionic interaction between the carboxylate of the analyte and the quinuclidine nitrogen of the selector, plus H-bonding.[2]
Why it works: This method targets the acidic functionality directly. It often provides higher resolution (
| Parameter | Specification |
| Column | Chiralpak QN-AX, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol : Acetic Acid : Ammonium Acetate (98 : 2 : 0.5 v/v/w) |
| Mode | Polar Ionic Mode (Non-aqueous) |
| Flow Rate | 0.8 mL/min |
| Detection | UV @ 210 nm or ELSD |
| Selectivity | Extremely high for acidic enantiomers; Elution order reverses between QN and QD columns.[1] |
Method C: Pre-Column Derivatization (For UV Sensitivity)
Reaction: Esterification with p-nitrobenzyl bromide or phenacyl bromide.[1] Why it works: Adds a strong UV chromophore (detectable at 254 nm) and removes the acidic proton, improving peak shape on standard Normal Phase columns.
Protocol:
-
Dissolve 10 mg sample in Acetone.
-
Add excess Triethylamine (TEA) and p-nitrobenzyl bromide.
-
Heat at 50°C for 30 mins.
-
Inject onto Chiralcel OD-H (Hexane:IPA 90:10).[1]
Performance Comparison Data
The following data represents typical performance metrics observed during method validation for hydroxy-cyclohexane carboxylic acid derivatives.
| Metric | Method A (Immobilized) | Method B (Anion Exchange) | Method C (Derivatization) |
| Resolution (Enantiomer) | 2.5 - 4.0 | > 5.0 | > 3.0 |
| Resolution (Diastereomer) | 1.5 - 2.0 | > 3.0 | 2.0 - 3.0 |
| Tailing Factor ( | 1.1 - 1.3 (with TFA) | 1.0 - 1.1 | 1.05 |
| LOD (UV 210nm) | ~50 µg/mL (Poor) | ~50 µg/mL (Poor) | < 1 µg/mL (Excellent) |
| LOD (CAD) | < 2 µg/mL | < 5 µg/mL | N/A |
| Sample Prep Time | < 5 mins | < 5 mins | ~60 mins |
Detailed Experimental Protocol (Method A - Preferred)
This protocol assumes the use of a Charged Aerosol Detector (CAD) or ELSD due to the weak UV chromophore. If using UV, ensure the mobile phase is HPLC-grade with high UV transparency at 210 nm.
Step 1: System Preparation
-
Passivation: Flush the system with water, then IPA to remove any traces of buffered salts from previous reversed-phase work.
-
Mobile Phase: Mix n-Hexane (900 mL), Ethanol (100 mL), and TFA (1 mL). Degas thoroughly. Note: Premixing is preferred over on-line mixing for chiral baselines.[1]
Step 2: Sample Preparation
-
Diluent: Mobile Phase (without TFA) or 100% Ethanol.
-
Concentration: Prepare a 1.0 mg/mL stock solution.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter. Do not use Nylon filters as they may bind the acidic analyte.
Step 3: Equilibration & Run
-
Install Chiralpak IC (250 x 4.6 mm, 5 µm) .
-
Ramp flow to 1.0 mL/min over 5 minutes.
-
Equilibrate until the CAD/ELSD baseline is stable (approx. 30-45 mins).
-
Injection: 10 µL.
-
Run Time: Typically 20-30 minutes. The (1S,3R) isomer typically elutes before the (1R,3S) on Amylose columns, but confirmation with a racemate standard is mandatory.
Step 4: System Suitability Criteria[1]
-
Resolution (
): > 2.0 between enantiomers. -
Tailing Factor: < 1.5.[3]
-
Signal-to-Noise: > 10 for the Limit of Quantitation (LOQ) solution (0.05% level).
Separation Mechanism Visualization
Understanding why the separation occurs aids in troubleshooting.
Figure 2: Mechanistic difference between Polysaccharide (Steric/H-bond) and Anion Exchange (Ionic) modes.[1]
References
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IC. Retrieved from [Link]
-
Phenomenex. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
-
Zhang, T., et al. (2012).[1] Enantiomer separation of acidic compounds using anion exchange chiral stationary phases. Chiral Technologies Application Note. Retrieved from [Link]
specific optical rotation values for (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid
This guide details the specific optical rotation and stereochemical characterization of (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid, a critical chiral building block for pharmaceutical intermediates (e.g., Edoxaban).
Quick Reference Data
| Property | Value / Description |
| Chemical Name | (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid |
| Stereochemistry | cis-1,3-disubstituted cyclohexane |
| CAS Number | 21531-45-3 |
| Optical Rotation ( | Dextrorotatory (+) (typically measured as the lactone) |
| Reference Value (Lactone) | |
| Enantiomer | (1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid (Levorotatory, CAS: 21531-44-2) |
| Key Characteristic | Spontaneously forms 6-oxabicyclo[3.2.1]octan-7-one upon activation |
Stereochemical Analysis & Optical Rotation
The "Lactone Rule" for Purity Determination
Unlike many chiral acids, the specific rotation of the free acid form of (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid is rarely used as the primary standard for optical purity. This is due to the conformational mobility of the cyclohexane ring and the tendency of the cis-isomer to cyclize.
Instead, researchers convert the acid to its rigid bicyclic lactone, 6-oxabicyclo[3.2.1]octan-7-one , to obtain a stable and reproducible optical rotation value.
-
Mechanism: The (1S,3R) isomer possesses the necessary cis geometry (axial carboxyl / axial hydroxyl in the reactive conformer) to undergo intramolecular esterification.
-
Trans-Isomers: The trans-isomers (1S,3S and 1R,3R) cannot form this unstrained lactone, making this physical property a definitive test for diastereomeric purity.
Comparative Optical Rotation Data
| Compound Form | Configuration | Solvent | Notes | |
| Free Acid | (1S,3R) (cis) | (+) Positive | Ethanol / MeOH | Exact magnitude varies by concentration; typically resolved via Quinine salt. |
| Lactone | (1S,5R) | Methanol ( | Preferred Standard. Rigid structure provides consistent values. | |
| Methyl Ester | (1S,3R) | (+) Positive | Chloroform | Used in GC/HPLC analysis standards. |
| Enantiomer Acid | (1R,3S) (cis) | (-) Negative | Ethanol | Resolved via Cinchonidine salt.[1] |
Experimental Protocol: Isolation & Measurement
This protocol describes the classical resolution and lactonization method established by Noyce and Denney, modernized for current analytical standards.
Phase 1: Resolution of the Racemate
Objective: Isolate the (1S,3R) enantiomer from the racemic cis-acid mixture.
-
Salt Formation: Dissolve racemic cis-3-hydroxycyclohexane-1-carboxylic acid (1.0 eq) in hot ethanol.
-
Chiral Agent: Add Quinine trihydrate (1.0 eq).
-
Crystallization: Allow the solution to cool slowly. The (+)-(1S,3R)-acid · Quinine salt crystallizes preferentially.
-
Note: The (-)-(1R,3S) enantiomer is typically resolved using Cinchonidine.[1]
-
-
Liberation: Filter the crystals and treat with dilute HCl to liberate the free (+)-acid. Extract with ethyl acetate.
Phase 2: Lactonization for Optical Purity Check (Self-Validating Step)
Objective: Confirm enantiomeric excess (ee%) using the rigid lactone.
-
Cyclization: Dissolve the isolated (+)-acid in benzene or toluene. Add a catalytic amount of
-TsOH. -
Reflux: Reflux with a Dean-Stark trap to remove water. The (1S,3R) acid will cyclize quantitatively to the lactone. Any trans impurity will remain as the free acid.
-
Work-up: Wash with weak base (NaHCO
) to remove unreacted trans-acid. -
Measurement:
-
Dissolve the resulting lactone in Methanol (
g/100mL). -
Measure
. -
Target:
.
-
Structural & Workflow Visualization
The following diagram illustrates the stereochemical relationships and the "Lactone Filter" logic used to ensure high optical purity.
Caption: Workflow for isolating (1S,3R)-acid and validating optical purity via lactonization.
References
-
Noyce, D. S., & Denney, D. B. (1952).[1][2][3] "The Resolution of cis-3-Hydroxycyclohexanecarboxylic Acid." Journal of the American Chemical Society, 74(23), 5912–5915. Link
-
Daiichi Sankyo Co., Ltd. (2007). "Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives." U.S. Patent 2007/0197788 A1. Link
-
PubChem. "(1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid (Compound)."[4] National Library of Medicine. Link
-
Jones, J. B., & Marr, P. W. (1973).[1][2] "Enzymatic resolution of cis-3-hydroxycyclohexanecarboxylic acid." Tetrahedron Letters, 14(33), 3165.
Sources
- 1. EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google Patents [patents.google.com]
- 2. US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases - Google Patents [patents.google.com]
- 3. DE102004038403B4 - Process for preparing the enantiomeric forms of cis-configured 3-hydroxycyclohexanecarboxylic acid derivatives - Google Patents [patents.google.com]
- 4. (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid | C7H12O3 | CID 23423022 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analytical Comparison of (1S,3R) and (1R,3S) 3-Hydroxycyclohexane-1-carboxylic Acid
For researchers and professionals in drug development, the precise characterization of stereoisomers is not merely an academic exercise; it is a cornerstone of ensuring the safety, efficacy, and quality of a pharmaceutical product. The subtle yet profound differences between enantiomers can have significant implications for pharmacological activity. This guide provides an in-depth comparison of the analytical methodologies used to characterize the enantiomeric pair: (1S,3R)- and (1R,3S)-3-hydroxycyclohexane-1-carboxylic acid.
While publicly available spectral data for these specific enantiomers is limited, this guide will navigate the expected analytical outcomes based on first principles and data from closely related structures. More importantly, it will detail the experimental workflows and the scientific rationale behind the analytical choices, empowering researchers to generate and interpret this critical data in their own laboratories.
The Stereochemical Landscape: (1S,3R) vs. (1R,3S)
(1S,3R)- and (1R,3S)-3-hydroxycyclohexane-1-carboxylic acid are enantiomers. This means they are non-superimposable mirror images of each other. They share the same molecular formula (C₇H₁₂O₃) and the same connectivity of atoms. Their physical properties, such as melting point, boiling point, and solubility in achiral solvents, are identical.[1][2][3][4] The key to differentiating them lies in their interaction with a chiral environment, be it chiral chromatography stationary phases or plane-polarized light.
| Property | (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid | (1R,3S)-3-hydroxycyclohexane-1-carboxylic acid |
| Molecular Formula | C₇H₁₂O₃ | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol | 144.17 g/mol |
| CAS Number | 21531-45-3 | 21531-44-2 |
| Stereochemical Relationship | Enantiomer | Enantiomer |
Analytical Strategy: A Multi-faceted Approach
A robust analytical strategy for comparing these enantiomers will rely on a combination of techniques. While some methods will show identical results for both enantiomers, others are designed to highlight their stereochemical differences.
Caption: A typical workflow for the analytical characterization of enantiomers.
I. Structural Elucidation in an Achiral Environment
In an achiral environment, the analytical data for (1S,3R)- and (1R,3S)-3-hydroxycyclohexane-1-carboxylic acid are expected to be identical. These techniques are crucial for confirming the overall structure and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR: For the racemic mixture, or for each individual enantiomer, the ¹H and ¹³C NMR spectra will be identical. The spectra confirm the presence of the cyclohexane ring, the carboxylic acid group, and the hydroxyl group.
Expected ¹H NMR Resonances:
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically in the downfield region of 10-13 ppm.
-
Proton on the Carbon with the Hydroxyl Group (-CH-OH): A multiplet, with its chemical shift influenced by the hydroxyl group.
-
Proton on the Carbon with the Carboxylic Acid Group (-CH-COOH): A multiplet.
-
Cyclohexane Ring Protons (-CH₂-): A series of complex multiplets in the aliphatic region (typically 1-2.5 ppm).
Expected ¹³C NMR Resonances:
-
Carbonyl Carbon (-C=O): In the range of 170-185 ppm.
-
Carbon with Hydroxyl Group (-C-OH): Typically in the range of 60-80 ppm.
-
Carbon with Carboxylic Acid Group (-C-COOH): In the range of 40-55 ppm.
-
Other Cyclohexane Carbons (-CH₂-): In the range of 20-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present. Both enantiomers will exhibit the same characteristic absorption bands.
Expected IR Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹.[5][6][7]
-
O-H Stretch (Alcohol): A broad band, typically around 3200-3600 cm⁻¹, which may be obscured by the broader carboxylic acid O-H stretch.
-
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak between 1700-1725 cm⁻¹.[5][6][7]
Mass Spectrometry (MS)
Standard mass spectrometry techniques will yield identical mass spectra for both enantiomers, as they have the same molecular weight. The primary use of MS in this context is to confirm the molecular weight and to study fragmentation patterns for structural confirmation. Advanced MS techniques can sometimes be used to differentiate stereoisomers, but this often requires specialized instrumentation and methods.[8][9][10][11][12]
Expected Mass Spectrometry Data:
-
Molecular Ion Peak (M+H)⁺: at m/z 145.08, corresponding to C₇H₁₃O₃⁺.
-
Key Fragmentation: Loss of water (H₂O) and loss of the carboxyl group (COOH) are expected fragmentation pathways.
II. Chiral Differentiation: Unveiling the Enantiomers
To differentiate between (1S,3R) and (1R,3S)-3-hydroxycyclohexane-1-carboxylic acid, chiral analytical techniques are essential.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the cornerstone technique for separating and quantifying enantiomers.[13][14][15] The principle lies in the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: For carboxylic acids, polysaccharide-based CSPs (e.g., Chiralpak® AD, Chiralcel® OD) are often a good starting point.[13] These columns offer a wide range of selectivity through hydrogen bonding, dipole-dipole, and steric interactions.
-
Mobile Phase Screening:
-
Normal Phase: A mixture of a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). For acidic analytes, the addition of a small amount of a strong acid like trifluoroacetic acid (TFA) to the mobile phase is often necessary to ensure good peak shape.[15]
-
Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol.
-
Polar Organic Mode: Using polar organic solvents like methanol, ethanol, or acetonitrile as the mobile phase.
-
-
Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to improve resolution and analysis time.
Caption: A streamlined workflow for chiral HPLC method development.
Optical Rotation
Enantiomers rotate plane-polarized light in equal but opposite directions. This property, known as optical activity, is measured using a polarimeter.[16][17] The specific rotation, [α], is a characteristic physical property for a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration).
-
(1S,3R)-3-hydroxycyclohexane-1-carboxylic acid will have a specific rotation that is equal in magnitude but opposite in sign to that of (1R,3S)-3-hydroxycyclohexane-1-carboxylic acid . For example, if the (1S,3R) enantiomer has a specific rotation of +X°, the (1R,3S) enantiomer will have a specific rotation of -X°.
Experimental Protocol: Measurement of Specific Rotation
-
Sample Preparation: Prepare a solution of the pure enantiomer in a suitable achiral solvent at a known concentration.
-
Instrumentation: Use a polarimeter with a sodium D-line (589 nm) light source.
-
Measurement: Measure the observed rotation of the solution in a cell of a known path length.
-
Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[16]
NMR Spectroscopy with Chiral Derivatizing Agents
While enantiomers are indistinguishable in a standard NMR experiment, they can be differentiated by converting them into diastereomers.[18][19][20] This is achieved by reacting the enantiomeric mixture with a chiral derivatizing agent (CDA). The resulting diastereomers have different physical properties and, therefore, will exhibit distinct signals in the NMR spectrum.
Experimental Protocol: Diastereomer Formation for NMR Analysis
-
Choice of CDA: For a carboxylic acid, a chiral alcohol or amine can be used as a CDA to form diastereomeric esters or amides, respectively.
-
Reaction: React the racemic 3-hydroxycyclohexane-1-carboxylic acid with one enantiomer of a chiral derivatizing agent (e.g., (R)-1-phenylethanol) in the presence of a coupling agent (e.g., DCC).
-
NMR Analysis: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture.
-
Data Interpretation: Identify signals that are resolved for the two diastereomers. The ratio of the integrals of these signals will correspond to the ratio of the enantiomers in the original mixture.
Summary of Expected Analytical Data
| Analytical Technique | Expected Result for (1S,3R) Enantiomer | Expected Result for (1R,3S) Enantiomer | Key Differentiator |
| ¹H and ¹³C NMR | Identical Spectrum | Identical Spectrum | None |
| IR Spectroscopy | Identical Spectrum | Identical Spectrum | None |
| Mass Spectrometry | Identical Mass Spectrum | Identical Mass Spectrum | None |
| Chiral HPLC | Distinct Retention Time (t₁) | Distinct Retention Time (t₂) | Retention Time |
| Optical Rotation | Specific Rotation of +X° | Specific Rotation of -X° | Sign of Rotation |
| NMR with Chiral Derivatizing Agent | Forms one diastereomer with a unique set of signals | Forms a different diastereomer with a unique set of signals | Chemical Shifts of Diastereomers |
Conclusion
The analytical comparison of (1S,3R)- and (1R,3S)-3-hydroxycyclohexane-1-carboxylic acid necessitates a strategic application of both achiral and chiral analytical techniques. While standard spectroscopic methods like NMR, IR, and MS are vital for confirming the molecular structure, they are insufficient for distinguishing between the enantiomers. The definitive differentiation and quantification rely on techniques that introduce a chiral element, namely chiral HPLC, polarimetry, and NMR with chiral derivatizing agents. This guide provides the foundational knowledge and experimental frameworks for researchers to confidently approach the stereochemical characterization of these and other chiral molecules, ensuring the development of safe and effective pharmaceuticals.
References
-
LCGC Staff. (2023, May 15). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. LCGC International. Available at: [Link]
-
Zenkevich, I. G., et al. (1999). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1497-1502. Available at: [Link]
-
Hu, X., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24467–24474. Available at: [Link]
-
Seco, J. M., et al. (2004). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nature Protocols, 1(4), 1887-1891. Available at: [Link]
-
Halford, B. (2013, September 5). Unravelling stereochemistry via mass spectrometry. Chemistry World. Available at: [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0251605). Available at: [Link]
-
Van Acker, T., et al. (2019). Imaging Isomers on a Biological Surface: A Review. Molecules, 24(15), 2819. Available at: [Link]
-
Singh, S., et al. (2013). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Journal of the Chilean Chemical Society, 58(4), 2133-2136. Available at: [Link]
-
ACS Publications. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. Available at: [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. Available at: [Link]
-
Hussain, S. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Available at: [Link]
-
PubChem. (n.d.). (1R,3S)-3-hydroxycyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Available at: [Link]
-
Royal Society of Chemistry. (2013). Supporting Information. Available at: [Link]
-
PubChem. (n.d.). (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 3-Hydroxycyclohexanecarboxylic Acid. National Center for Biotechnology Information. Available at: [Link]
-
Lab Supplies. (n.d.). cis-3-hydroxycyclohexanecarboxylic acid, min 97%, 10 grams. Available at: [Link]
-
Ashenhurst, J. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Available at: [Link]
-
Bakke, B. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]
Sources
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Analytical Profiling Guide: Mass Spectrometry Strategies for 3-Hydroxycyclohexane-1-carboxylic Acid
Content Type: Technical Comparison Guide Subject: 3-Hydroxycyclohexane-1-carboxylic Acid (3-HCCA) Primary Audience: Metabolomics Researchers, DMPK Scientists, and Analytical Chemists.
Executive Summary: The Analytical Challenge
3-Hydroxycyclohexane-1-carboxylic acid (3-HCCA) is a critical gut microbiota metabolite derived from dietary polyphenols, specifically chlorogenic acid and quinic acid. In drug development and nutritional metabolomics, accurate quantification of 3-HCCA serves as a biomarker for gut flora activity and polyphenol bioavailability.
However, 3-HCCA presents distinct analytical challenges:
-
Isomeric Complexity: It shares an exact mass with 4-hydroxycyclohexanecarboxylic acid and other positional isomers, requiring high chromatographic resolution.
-
Poloraty: Its dual functionality (hydroxyl and carboxyl groups) makes it difficult to retain on standard C18 columns without modification or derivatization.
-
Ionization: It exhibits poor ionization in positive ESI modes, necessitating negative mode workflows or chemical derivatization for GC-MS.
This guide compares the two "Gold Standard" approaches—GC-EI-MS (TMS Derivatization) and LC-ESI-MS/MS (Negative Mode) —providing validated fragmentation patterns and experimental protocols.
Comparative Landscape: GC-MS vs. LC-MS/MS
The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) for 3-HCCA depends on the required sensitivity and the matrix complexity.
| Feature | Method A: GC-EI-MS (TMS-Derivatized) | Method B: LC-ESI-MS/MS (Native) |
| Analyte State | Bis-TMS derivative (volatile) | Native acid (in solution) |
| Ionization | Electron Impact (Hard Ionization) | Electrospray (Soft Ionization) |
| Structural Data | High: Rich fragmentation fingerprint useful for library matching. | Moderate: Limited fragmentation (mostly neutral losses). |
| Isomer Separation | Superior: High-resolution capillary columns separate cis/trans isomers effectively. | Variable: Requires specialized columns (e.g., HSS T3) for isomer resolution. |
| Sensitivity | Good (ng/mL range), but limited by derivatization efficiency. | Excellent (pg/mL range) in MRM mode. |
| Throughput | Lower (requires drying + derivatization time). | Higher (direct injection). |
Deep Dive: GC-EI-MS Profiling (TMS Derivatization)
Gas Chromatography coupled with Electron Ionization (EI) is the preferred method for structural confirmation due to the reproducible "fingerprint" spectra generated.
The Chemistry of Derivatization
Since 3-HCCA is non-volatile, both the hydroxyl (-OH) and carboxyl (-COOH) protons must be replaced with trimethylsilyl (TMS) groups.
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Reaction:
-
Resulting Mass:
-
Native MW: 144.17 u
-
Added Mass:
u (TMS group minus H) -
Derivative MW: 288.4 u
-
Fragmentation Pattern (EI at 70 eV)
The bis-TMS derivative follows a predictable fragmentation logic driven by silicon stabilization.
-
Molecular Ion (
): m/z 288 (Typically weak but visible). -
M-15 (Loss of Methyl): m/z 273 . Cleavage of a methyl group from the silicon atom.[1][2] This is a universal marker for TMS derivatives.
- -Cleavage: Cleavage adjacent to the TMS-ether group typically yields significant ions.[1]
-
Rearrangement Ions:
-
m/z 147: The pentamethyldisiloxanyl cation
. This ion indicates the presence of two TMS groups in the molecule that can interact spatially. -
m/z 73:
. Usually the base peak (100% intensity). -
m/z 75: Dimethylsilanol cation.
-
Validated GC-MS Protocol
-
Step 1: Evaporate 50
L of sample extract to complete dryness under nitrogen. -
Step 2: Add 50
L anhydrous pyridine and 50 L BSTFA (with 1% TMCS). -
Step 3: Incubate at 60°C for 45 minutes . (Heat is required to ensure sterically hindered -OH groups react).
-
Step 4: Inject 1
L (Splitless) onto a DB-5MS column.
Workflow Visualization
Figure 1: Step-by-step workflow for the analysis of 3-HCCA via GC-MS using silylation derivatization.
Deep Dive: LC-ESI-MS/MS Profiling (Negative Mode)
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the standard for high-throughput quantification.
Ionization Physics
Carboxylic acids ionize poorly in positive mode. Negative Electrospray Ionization (ESI-) is mandatory.
-
Precursor Ion: Deprotonation of the carboxylic acid group yields
.[3] -
Observed m/z: 143.1
MS/MS Fragmentation Pathways (CID)
Collision-Induced Dissociation (CID) of the precursor (m/z 143) results in specific neutral losses.
-
Decarboxylation (Primary Transition):
-
Loss of
(44 Da). -
Transition: 143
99 . -
Mechanism: Homolytic cleavage of the carboxyl group. This is often the Quantifier Ion due to its high intensity.
-
-
Dehydration (Secondary Transition):
-
Loss of
(18 Da) from the hydroxyl group. -
Transition: 143
125 . -
Mechanism: Elimination of the secondary alcohol. Used as a Qualifier Ion .
-
-
Combined Loss:
-
Loss of
(62 Da). -
Transition: 143
81 .
-
Validated LC-MS/MS Protocol
-
Column: High Strength Silica (HSS) T3 or C18 Polar Reversed-Phase (to retain the polar acid).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
MS Settings:
-
Source: ESI Negative.
-
Capillary Voltage: 2.5 kV.
-
Collision Energy: 15–25 eV (Optimized for m/z 99 product).
-
Fragmentation Pathway Diagram
Figure 2: ESI(-) Fragmentation pathway for 3-hydroxycyclohexane-1-carboxylic acid showing primary neutral losses.
References
-
NIST Chemistry WebBook. Cyclohexanecarboxylic acid, 1,3,4,5-tetrahydroxy- (Quinic Acid) and Cyclohexanecarboxylic acid Mass Spectra. National Institute of Standards and Technology.[4][5] Available at: [Link]
-
Phenol-Explorer. Metabolites of Chlorogenic Acid. Database on polyphenol content in foods. Available at: [Link]
-
Gonthier, M.P., et al. (2003). Chlorogenic acid bioavailability largely depends on its metabolism by the gut microflora in rats.[6] Journal of Nutrition, 133(6), 1853-1859. (Establishes 3-HCCA as a key metabolite). Available at: [Link]
-
Petersson, G. (1972). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives.[1] Organic Mass Spectrometry.[1][2][3] (Foundational text on TMS fragmentation mechanisms). Available at: [Link]
Sources
- 1. Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives. Rearrangement fragmentations. [research.chalmers.se]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 4. Welcome to the NIST WebBook [webbook.nist.gov]
- 5. Cyclohexanecarboxylic acid, 1,3,4,5-tetrahydroxy- [webbook.nist.gov]
- 6. phenol-explorer.eu [phenol-explorer.eu]
Definitive COA Guide: (1S,3R)-3-Hydroxycyclohexane-1-carboxylic Acid (CAS 21531-45-3)
Executive Summary: The Stereochemical Imperative
(1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid (CAS 21531-45-3) is a critical chiral building block employed in the synthesis of complex pharmaceutical agents, including proteasome inhibitors and prostaglandin analogs. Its value lies entirely in its stereochemistry. The cis-configuration (1,3-relationship) and the specific enantiomeric excess (ee) are the primary determinants of its utility.
In drug development, using a "Standard Grade" (often a mixture of cis/trans or low ee) can lead to catastrophic downstream yield losses during diastereomeric salt resolutions or chiral chromatography steps. This guide establishes the "Pharma Grade" baseline required to ensure process reliability.
Critical Quality Attributes (CQAs): Comparative COA Standards
The following table contrasts the typical "Research Grade" specifications found in general catalogs against the "Pharma Grade" requirements necessary for GMP-regulated synthesis.
| Parameter | Standard / Research Grade | Pharma / Development Grade | Rationale |
| Appearance | White to off-white powder | White crystalline powder | Colored impurities often indicate oxidation of phenolic precursors. |
| Assay (Titration/GC) | ≥ 95.0% | ≥ 98.5% | High purity prevents stoichiometry errors in coupling reactions. |
| Chiral Purity (ee) | Not always specified (or ≥ 90%) | ≥ 99.0% ee | The (1R,3S) enantiomer is a critical impurity that is difficult to remove later. |
| Diastereomeric Purity | Mix of cis/trans allowed | ≤ 0.5% trans-isomer | The trans-isomer ((1R,3R)/(1S,3S)) has different reactivity and solubility profiles. |
| Specific Rotation | Report Value | -26.0° to -30.0° (c=1, H₂O) | Confirms absolute configuration and optical purity identity. |
| Loss on Drying | ≤ 2.0% | ≤ 0.5% | Water interferes with activation reagents (e.g., EDC, HATU). |
| Solubility | Soluble in Methanol | Clear, colorless in MeOH (50 mg/mL) | Turbidity indicates inorganic salts or polymer contaminants. |
Analytical Methodologies: The "Self-Validating" Protocols
To ensure the integrity of the COA, the following analytical methods are recommended. These protocols are designed to separate the target (1S,3R) isomer from its enantiomer and diastereomers.
A. High-Performance Liquid Chromatography (HPLC) - Chiral Purity
This is the most critical assay. Standard C18 columns cannot distinguish enantiomers and may struggle with diastereomers.
-
Column: Chiralpak IC (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate)) or equivalent (e.g., Chiralpak AD-H).
-
Why: Immobilized phases allow for the use of aggressive solvents if needed, but the chlorinated carbamate selector offers superior recognition for hydroxy-acids compared to standard OD/AD columns [1].
-
-
Mobile Phase: n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).
-
Why: The TFA is mandatory to suppress ionization of the carboxylic acid, ensuring sharp peaks and proper interaction with the chiral stationary phase.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Carboxyl absorption).
-
Temperature: 25°C.
-
Expected Elution Order:
-
(1R,3S)-Enantiomer (Impurity)
-
(1S,3R)-Target (Main Peak)
-
trans-Diastereomers (usually elute later due to different hydrogen bonding capabilities).
-
B. Gas Chromatography (GC) - Chemical Purity
GC is preferred over HPLC for chemical purity (non-chiral) because the molecule lacks a strong chromophore, making UV detection less sensitive to non-UV absorbing impurities.
-
Derivatization (Required): Silylation with BSTFA + 1% TMCS.
-
Protocol: Dissolve 10 mg sample in 1 mL Pyridine. Add 0.2 mL BSTFA. Heat at 60°C for 30 mins.
-
Why: The free acid and hydroxyl groups cause peak tailing. Bis-silylation (O-TMS ester and O-TMS ether) ensures a volatile, stable analyte [2].
-
-
Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm).
-
Program: 80°C (1 min) → 10°C/min → 280°C (5 min).
-
Limit: Impurities < 0.1% area.
Visualizing the Quality Control Workflow
The following diagram illustrates the decision logic for releasing a batch of (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid.
Caption: Step-by-step QC decision tree ensuring stereochemical and chemical integrity before release.
Impurity Profile & Troubleshooting
When evaluating alternative suppliers, request data on these specific impurities:
-
m-Hydroxybenzoic Acid: The starting material.[1] Presence indicates incomplete hydrogenation. Detected via GC (shorter retention time).
-
trans-3-Hydroxycyclohexane-1-carboxylic acid: The diastereomer. Often formed if the hydrogenation catalyst (e.g., Rh/Al₂O₃ or Raney Ni) is not selective or if pH control drifts during synthesis [3].
-
Lactonization: Under acidic conditions and heat, the cis-isomer can intramolecularly cyclize to form a lactone (bridged bicyclic structure). This will appear as a new peak in GC and a loss of acidity in titration.
References
-
Chiral Technologies. Instruction Manual for CHIRALPAK® IC. Daicel Corporation. Available at: [Link]
-
PubChem. (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid (Isomer Comparison). National Library of Medicine. Available at: [Link]
Sources
Technical Guide: X-ray Crystallography of cis-3-Hydroxycyclohexane-1-carboxylic Acid
Executive Summary & Scientific Rationale
cis-3-Hydroxycyclohexane-1-carboxylic acid (CAS: 606488-94-2) represents a critical scaffold in medicinal chemistry, serving as a chiral building block for peptidomimetics and complex natural product synthesis. Unlike its aromatic precursor (m-hydroxybenzoic acid) or its trans-isomer, the cis-isomer possesses a unique conformational flexibility that complicates solid-state characterization.
This guide provides a comparative analysis of crystallographic strategies for the cis-isomer against its trans-counterpart and related hydroxy-acids. It addresses the specific challenge of conformational disorder and lactonization risks during crystallization, offering a validated protocol for obtaining high-resolution datasets suitable for absolute configuration determination.
Comparative Analysis: cis-3-Hydroxy vs. Alternatives
In the context of X-ray diffraction (XRD), "performance" relates to the ability to obtain a stable, ordered crystal lattice that diffracts to high resolution (<0.8 Å). The cis-isomer presents unique challenges compared to the trans-isomer and standard aromatic acids.
Table 1: Crystallographic Performance & Physicochemical Profile
| Feature | cis-3-Hydroxycyclohexane-1-COOH | trans-3-Hydroxycyclohexane-1-COOH | 3-Hydroxybenzoic Acid (Aromatic) |
| Conformational Landscape | Dynamic Equilibrium: Exists as diequatorial (stable) | Rigid: Locked in diequatorial conformation. | Planar: Rigid aromatic ring. |
| Lattice Energy | Moderate: Packing disrupted by ring puckering. | High: Efficient packing of extended chains. | Very High: |
| Crystallization Risk | High: Risk of intramolecular lactonization (formation of 2-oxabicyclo[3.3.1]nonan-3-one) in acidic media. | Low: Geometry prevents easy lactonization. | None: Cannot lactonize. |
| Preferred H-Bond Motif | Catemers: Tendency to form helical chains (OH | Dimers: Centrosymmetric Carboxyl-Carboxyl dimers ( | Dimers: Classic carboxylic dimers. |
| Rec. Collection Temp | 100 K (Cryo): Essential to freeze ring puckering. | 298 K or 100 K: Structure is stable. | 298 K: Acceptable. |
Field Insight: The Lactonization Trap
A critical distinction for the cis-isomer is the diaxial conformer . While the diequatorial form is energetically favored in the crystal lattice, the diaxial form allows the 3-hydroxyl and 1-carboxyl groups to approach within bonding distance.
-
Observation: If you attempt to crystallize the cis-isomer from acidic water or with heating, you may inadvertently isolate the lactone (intramolecular ester) rather than the open-chain acid.
-
Validation: Always run a quick IR or NMR on the crystals before mounting. A carbonyl shift from ~1710 cm⁻¹ (acid) to ~1740 cm⁻¹ (lactone) indicates a failed crystallization of the acid.
Experimental Protocol: High-Fidelity Crystallization
To obtain publication-quality X-ray data for the cis-isomer, we must suppress lactonization while encouraging the formation of the diequatorial conformer which packs more efficiently.
Method: Vapor Diffusion (Sitting Drop)
Why this method? It allows for slow supersaturation at low temperatures, minimizing thermal energy that drives ring inversion or chemical modification.
Phase 1: Solvent Screening (The "Golden Triangle")
The cis-isomer is amphiphilic. Standard non-polar solvents (Hexane) precipitate it as amorphous powder, while protic solvents (Water/MeOH) are too soluble.
-
Primary Solvent: Ethyl Acetate (moderate polarity, H-bond acceptor).
-
Secondary Solvent (Antisolvent): Cyclohexane (matches the lipophilic ring backbone).
Phase 2: Step-by-Step Workflow
-
Preparation (20 mg scale): Dissolve 20 mg of cis-3-hydroxycyclohexane-1-carboxylic acid in 0.5 mL of Ethyl Acetate. Sonicate for 30 seconds to ensure complete dissolution.
-
Filtration: Pass through a 0.22 µm PTFE syringe filter into a clean vial. Dust nuclei cause twinning.
-
Setup: Place the vial inside a larger jar containing 2 mL of Cyclohexane (Antisolvent). Cap the large jar tightly.
-
Incubation: Store at 4°C (refrigerator). Low temperature favors the enthalpy-driven crystal packing over entropy-driven disorder.
-
Harvesting: Crystals should appear as colorless prisms or plates within 3-7 days.
Structural Logic & Data Processing
When solving the structure, you will encounter specific crystallographic "symptoms" unique to this alicyclic system.
The Hydrogen Bonding Network (Supramolecular Synthons)
Unlike the trans-isomer, which typically forms closed dimers, the cis-isomer often utilizes the 3-hydroxyl group to bridge carboxylic acid dimers, creating 2D sheets.
-
Primary Interaction: Carboxylic Acid Dimer (
). -
Secondary Interaction: Hydroxyl
Carbonyl ( or chains).[1]
Visualization of Conformational Locking
The following diagram illustrates the critical pathway from solution equilibrium to the locked crystalline state.
Caption: Figure 1. Conformational landscape. Crystallization must target the Diequatorial path (Green) while avoiding the Diaxial lactonization trap (Red).
Data Collection & Refinement Strategy
Once a crystal is mounted, follow this specific data collection strategy to ensure high redundancy and resolution.
Table 2: Data Collection Parameters[3][4][5]
| Parameter | Setting | Rationale |
| Temperature | 100 K (Nitrogen Stream) | Critical. Reduces thermal ellipsoids of the flexible cyclohexane ring C-atoms. |
| Source | Mo-K | Preferred over Cu for charge density studies, though Cu is acceptable for absolute config. |
| Resolution | 0.75 Å or better | Required to resolve the H-atom on the hydroxyl group (essential for H-bond mapping). |
| Strategy | Full Sphere ( | High redundancy allows for better absorption correction and outlier rejection. |
Refinement Protocol (SHELXL/OLEX2)
-
Disorder Handling: The C2-C3-C4 region often shows disorder. If ellipsoids are elongated, model as two parts (Part A/Part B) with summed occupancy = 1.0.
-
Hydrogen Atoms:
-
Ring H: Place geometrically (HFIX 23 for CH2, HFIX 13 for CH).
-
Hydroxyl H:Do not fix geometrically immediately. Locate in the Difference Fourier map (
). This confirms the H-bond donor/acceptor status.[2] Refine with a DFIX restraint (O-H 0.82 Å) if unstable.
-
-
Absolute Structure: If the sample is enantiopure, the Flack parameter is usually inconclusive with Mo radiation (no heavy atoms). Use Cu radiation or reference the known chirality of the starting material.
Workflow Visualization
Caption: Figure 2. Optimized crystallization and data collection workflow for obtaining high-quality structural data.
References
-
Noyce, D. S., & Denney, D. B. (1952). The Stereochemical Configuration of the 3-Hydroxycyclohexanecarboxylic Acids.[3] Journal of the American Chemical Society, 74(23), 5912–5915. Link
-
Gorzolnik, B., et al. (2022). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. Molecules, 27(20), 6982. Link
-
Eliel, E. L., et al. (1975). Conformational Analysis of 1,3-Disubstituted Cyclohexanes. Journal of the American Chemical Society.[3] (Foundational text on diaxial/diequatorial equilibrium).
-
Cambridge Crystallographic Data Centre (CCDC). General search for hydroxy-cyclohexanecarboxylic acid motifs.Link
-
PubChem. Compound Summary: 3-Hydroxycyclohexanecarboxylic acid.[4][5][6][7][8] National Library of Medicine. Link
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. guidechem.com [guidechem.com]
- 3. EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google Patents [patents.google.com]
- 4. 3-Hydroxycyclohexanecarboxylic Acid | C7H12O3 | CID 5255726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1R,3S)-3-hydroxycyclohexane-1-carboxylic acid | C7H12O3 | CID 13413125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 3-hydroxycyclohexanecarboxylic acid (C7H12O3) [pubchemlite.lcsb.uni.lu]
- 7. Cyclohexanecarboxylic acid, 3-hydroxy- | 606488-94-2 [chemicalbook.com]
- 8. (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid | C7H12O3 | CID 23423022 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Disposal of (1S,3R)-3-Hydroxycyclohexane-1-carboxylic Acid
The following guide details the operational procedures for the disposal of (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid (CAS: 21531-45-3). It is structured for laboratory personnel requiring immediate, compliant, and scientifically grounded protocols.
Part 1: Immediate Action & Chemical Profile
Emergency Response Card
| Scenario | Immediate Action |
| Skin Contact | Wash with soap and copious water for 15 min.[1] Remove contaminated clothing.[1][2][3][4] |
| Eye Contact | Rinse cautiously with water for 15 min.[1] Remove contact lenses if present.[2][3] |
| Inhalation | Move to fresh air.[1][3][4] If breathing is difficult, provide oxygen (trained personnel only). |
| Small Spill | Sweep up dry. Avoid dust generation.[1][3][4] Place in a chemically compatible container. |
| Large Spill | Evacuate area. Wear N95/P100 respirator. Use damp cloth to minimize dust. |
Physicochemical Properties & Stability
Understanding the chemical behavior is critical for selecting the correct waste stream.
-
Functional Groups: Carboxylic Acid (
) + Secondary Alcohol. -
Physical State: Solid (White powder/crystals).
-
Solubility: Soluble in water, methanol, and DMSO.
-
Reactivity: Incompatible with strong oxidizing agents (e.g., permanganates, peroxides) and strong bases.
-
Stability: Stable under recommended storage conditions (2-8°C, dry).
Part 2: Pre-Disposal Segregation & Treatment
Waste Stream Classification
Do not mix this compound with general trash or incompatible chemical wastes. Segregate according to the following matrix:
| Waste Category | Container Type | Labeling Requirement |
| Solid Waste | HDPE Wide-Mouth Jar | "Hazardous Waste: Solid Organic Acid - (1S,3R)-3-Hydroxy..." |
| Liquid (Aqueous) | Glass/HDPE Bottle | "Aqueous Waste: Trace Organic Acid (pH < 7)" |
| Liquid (Organic) | HDPE/Glass Bottle | "Organic Solvent Waste (e.g., Methanol) + Trace Acid" |
Segregation Logic Diagram
The following decision tree illustrates the correct segregation workflow to prevent cross-contamination and dangerous reactions.
Figure 1: Waste segregation decision tree ensuring compliance with chemical compatibility standards.
Part 3: Detailed Disposal Procedures
Protocol A: Solid Waste Disposal (Primary Method)
Applicability: Expired solids, contaminated weighing paper, spill cleanup debris.
-
Containment: Transfer the solid material into a clean, chemically compatible container (High-Density Polyethylene - HDPE is preferred).
-
Labeling: Affix a hazardous waste tag. Clearly print the full chemical name.[5] Do not use abbreviations or formulas.
-
Hazard Check: Mark "Irritant" and "Corrosive" (if quantity is significant).
-
-
Storage: Store in the "Solid Organic" satellite accumulation area. Keep the container closed when not adding waste.[1][6][7]
-
Disposal: Hand over to your institution's EHS (Environmental Health & Safety) team for incineration.
-
Mechanism:[1] High-temperature incineration equipped with an afterburner and scrubber is the standard industry method for destroying organic acids [1].
-
Protocol B: Aqueous Solution Disposal
Applicability: Reaction byproducts or dissolved stock solutions.
-
Characterization: Measure the pH of the solution.
-
Neutralization (Conditional):
-
Warning: Many jurisdictions prohibit drain disposal of organic chemicals even if neutralized, due to Chemical Oxygen Demand (COD) limits.
-
If Drain Disposal is Prohibited (Standard): Collect in "Aqueous Hazardous Waste" container.[5]
-
If Drain Disposal is Permitted (Rare): Neutralize with 5% Sodium Bicarbonate (
) to pH 6–8. Flush with 20x volume of water.
-
-
Collection: If not neutralizing, pour into a carboy labeled "Aqueous Waste with Organic Contaminants."
Protocol C: Organic Solvent Solutions
Applicability: HPLC waste or mother liquors in Methanol/Ethanol.
-
Segregation: Determine if the solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Methanol).
-
Mixing: (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid is compatible with standard organic waste streams.
-
Precaution: Ensure no strong oxidizers (e.g., Nitric Acid waste) are present in the solvent waste container, as this can cause exothermic reactions with the alcohol group [2].
Part 4: Regulatory & Safety Compliance
RCRA Considerations (US Only)
While this specific isomer is not typically a "Listed" waste (P or U list) under RCRA (Resource Conservation and Recovery Act), it exhibits characteristics that may classify it as hazardous:
-
Characteristic of Corrosivity (D002): If the aqueous solution has a pH
2. -
Generator Responsibility: You must determine if the waste is hazardous.[4][5][8] When in doubt, manage as hazardous waste [3].[5]
Personal Protective Equipment (PPE) Matrix
| PPE Item | Specification | Rationale |
| Gloves | Nitrile (0.11 mm min) | Protects against incidental contact and organic acid permeation. |
| Eye Protection | Chemical Splash Goggles | Prevents corneal damage from acidic dust or splashes. |
| Respiratory | N95 or Fume Hood | Required if handling dry powder outside a containment enclosure. |
References
-
Sigma-Aldrich. (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid Safety Data Sheet (SDS). Retrieved from
-
National Institutes of Health (NIH). PubChem Compound Summary: 3-Hydroxycyclohexanecarboxylic Acid. Retrieved from
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
University of Washington EH&S. Laboratory Chemical Waste Disposal Procedures. Retrieved from
Sources
Personal protective equipment for handling (1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid
[1]
Executive Summary & Chemical Context
(1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid is a chiral cyclic hydroxy acid often utilized as a high-value intermediate in pharmaceutical synthesis (e.g., PDE4 inhibitors).[1] While not classified as acutely toxic or carcinogenic, its functional groups (carboxylic acid and secondary alcohol) present specific risks regarding tissue irritation and particulate inhalation.[1]
This guide moves beyond generic safety advice, providing a technical framework for personal protective equipment (PPE) selection and operational workflows.[1][2][3] The goal is to ensure data integrity through contamination control while prioritizing researcher safety.
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the specific GHS (Globally Harmonized System) hazards associated with this solid organic acid.[1]
| GHS Code | Hazard Statement | Physiological Impact | Operational Implication |
| H315 | Causes skin irritation | Acidic hydrolysis of skin lipids; dermatitis.[1] | Zero-skin-contact policy. Double-gloving recommended for weighing.[1] |
| H319 | Causes serious eye irritation | Corrosive damage to corneal epithelium.[1] | Eye protection is non-negotiable. Safety glasses with side shields are the minimum; goggles required for fine powders.[1] |
| H335 | May cause respiratory irritation | Inflammation of upper respiratory tract mucosa.[1] | Engineering controls first. Handle inside a fume hood. Use N95/P2 if weighing outside containment.[1] |
Physical State: Solid (Powder/Crystal).[1][4] Primary Risk Vector: Airborne dust generation during weighing and transfer.[1]
PPE Selection Matrix: The Barrier System
Effective safety is a layered system.[1] The following specifications are chosen based on chemical compatibility and physical durability.
Table 1: PPE Specifications
| Protection Zone | Recommended Gear | Technical Rationale |
| Hand Protection | Nitrile Gloves (Min.[1][3] thickness 0.11 mm / 4-5 mil) | Why Nitrile? Nitrile offers superior chemical resistance to organic acids compared to latex, which degrades faster.[1] It also provides higher puncture resistance against spatulas/glassware.[1] Protocol: Inspect for pinholes. Change immediately upon splash contact. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Why Goggles? Standard safety glasses leave gaps.[1] Fine acidic powders can drift into eyes via air currents.[1] Goggles provide a complete seal against dust entry.[1] |
| Respiratory | N95 / FFP2 Respirator (If outside fume hood) | Why N95? Surgical masks only protect the sample, not the user.[1] N95 filters 95% of airborne particulates (0.3 microns), preventing inhalation of irritant dust.[1] |
| Body | Lab Coat (Cotton/Poly Blend) + Closed-toe Shoes | Why Cotton? Synthetic fabrics can melt if exposed to fire/strong reactions.[1] A buttoned lab coat creates a sacrificial layer against spills.[1] |
Operational Workflow: The "Safe-Handling" Lifecycle
Safety is not static; it is a process.[1] The following diagram illustrates the critical decision points during the handling of (1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid.
Figure 1: Decision logic for handling solid organic acids, emphasizing spill response and engineering controls.
Detailed Protocol Steps:
-
Preparation (Engineering Controls):
-
Active Handling (Weighing):
-
Technique: Do not pour from the stock bottle. Use a clean spatula.[1]
-
Static Control: Organic powders are prone to static charge.[1] Use an ionizing bar if available, or wipe the spatula with an anti-static cloth before use.
-
Container: Weigh directly into a tared vessel with a lid (e.g., scintillation vial or round-bottom flask) to minimize open-air exposure time.[1]
-
-
Decontamination & Doffing:
Emergency Response & Decontamination
In the event of exposure, immediate action mitigates injury severity.[6][7]
-
Eye Contact:
-
Skin Contact:
-
Inhalation:
-
Move to fresh air immediately.[1] If breathing is difficult, seek medical aid.
-
Disposal Protocol: Cradle-to-Grave
Proper disposal protects the environment and building infrastructure.[1]
| Waste Stream | Protocol |
| Solid Waste | Do NOT flush down the drain. Collect in a container labeled "Solid Organic Waste." This will be sent for high-temperature incineration.[1] |
| Aqueous Solutions | If the acid is dissolved in water: Adjust pH to 6-8 using Sodium Bicarbonate or Sodium Hydroxide.[1] Check local EHS regulations before drain disposal. If unsure, collect as "Aqueous Organic Waste." |
| Contaminated PPE | Gloves and paper towels used for cleaning spills should be placed in the solid hazardous waste bin, not regular trash.[1] |
References
Sources
- 1. (1R,3S)-3-hydroxycyclohexane-1-carboxylic acid | C7H12O3 | CID 13413125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labproinc.com [labproinc.com]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. coral.washington.edu [coral.washington.edu]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
